Physicochemical Properties of 2-Methanesulfonylpropan-1-ol for Medicinal Chemistry
Introduction: The Strategic Role of Sulfone Alcohols In modern medicinal chemistry, the optimization of physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—is often the bottleneck in trans...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Sulfone Alcohols
In modern medicinal chemistry, the optimization of physicochemical properties—specifically lipophilicity (LogP) and aqueous solubility—is often the bottleneck in transforming a hit into a lead. 2-Methanesulfonylpropan-1-ol (CAS 21975-08-6) represents a high-value "chiral pool" building block that addresses these challenges.
Unlike lipophilic linkers that can compromise metabolic stability, this sulfone-containing alcohol offers a unique combination of high polarity (TPSA ~63 Ų) and metabolic inertness. It serves as a robust fragment for lowering LogP while providing a primary hydroxyl handle for diverse synthetic conjugations. This guide details its physicochemical profile, synthesis, and application in Fragment-Based Drug Discovery (FBDD).
Molecular Architecture & Electronic Properties
The efficacy of 2-Methanesulfonylpropan-1-ol stems from the strong electron-withdrawing nature of the sulfone (
Chirality: The C2 carbon is chiral. The compound is often synthesized as a racemate but can be accessed in enantiopure forms ((R) or (S)) starting from chiral lactate derivatives.
Electronic Profile
The sulfone moiety acts as a powerful hydrogen bond acceptor (HBA) with two oxygen atoms capable of interacting with water or protein backbones. Unlike carbonyls, the sulfone group is tetrahedral, offering a distinct 3D vector for hydrogen bonding.
Dipole Moment: High (~4.5 D for the sulfone group), contributing significantly to aqueous solubility.
Inductive Effect: The
-methyl and -hydroxyl groups create a polarized scaffold that resists oxidative metabolism.
Physicochemical Profile
The following data aggregates calculated and estimated properties essential for ADME prediction.
Property
Value / Range
Medicinal Chemistry Implication
Molecular Weight
138.19 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[2]
LogP (Calculated)
-0.8 to -0.5
Highly hydrophilic; effective for lowering the lipophilicity of greasy scaffolds.[2]
TPSA
62.8 Ų
Sulfone: ~42.5 Ų + Hydroxyl: ~20.2 Ų.[5] Indicates good solubility but potential permeability challenges if used in already polar drugs.
H-Bond Donors
1 (OH)
Primary alcohol allows for derivatization (ether, ester, carbamate).
H-Bond Acceptors
3 (2 from , 1 from OH)
Strong interaction with aqueous solvent shells.
Rotatable Bonds
2
Low flexibility penalty upon binding.
pKa
>16 (Alcohol)
Neutral at physiological pH; does not introduce charge complications.
Physical State
Viscous Liquid / Low-Melting Solid
Hygroscopic nature requires storage under inert atmosphere.[2][5]
Medicinal Chemistry Applications
Bioisosterism and Linker Design
The sulfone group is a non-classical bioisostere of the carbonyl group. However, it is metabolically superior. While ketones can be reduced to alcohols (creating new chiral centers and potential toxicity), the sulfone is the terminal oxidation state of sulfur, rendering it metabolically inert .
Solubility Enhancement
Incorporating the 2-methanesulfonylpropyl motif is a validated strategy to rescue insoluble lead compounds.[2]
Mechanism: The high TPSA and low LogP reduce the overall lipophilicity of the parent molecule.
Case Use: Replacing a simple propyl or isopropyl group with a 2-methanesulfonylpropyl group typically lowers LogP by 1.0–1.5 units.[2][5]
Metabolic Stability Workflow
The diagram below illustrates why sulfones are preferred over sulfides in late-stage drug design.
Figure 1: Metabolic oxidation pathway showing the stability of the sulfone moiety compared to its precursors.
Synthesis & Experimental Protocols
Access to 2-Methanesulfonylpropan-1-ol is achieved via a robust two-step sequence. This protocol ensures high yield and purity, avoiding the formation of foul-smelling sulfide byproducts.[5]
Synthetic Route Visualization
Figure 2: Synthetic workflow for 2-Methanesulfonylpropan-1-ol from commercially available precursors.
Detailed Protocol
Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate[2][5]
Add the ester (dissolved in THF) dropwise to control the exotherm.
Allow to warm to room temperature and stir for 2 hours.
Quench: Carefully add water (Fieser workup) or saturated Rochelle's salt solution.
Purification: Filter off solids, concentrate filtrate. Purify via silica gel column chromatography (high polarity eluent, e.g., 5-10% MeOH in DCM) if necessary.
Stability & Handling
Hygroscopicity: The compound is hygroscopic due to the sulfone and alcohol groups. Store in a desiccator or under inert gas.
Thermal Stability: Sulfones are generally thermally stable up to >200°C, making this building block compatible with high-temperature coupling reactions (e.g., Mitsunobu reaction, nucleophilic substitution).
Chemical Compatibility: Stable to acidic and basic conditions typically used in deprotection steps (e.g., TFA, LiOH), but strong bases may deprotonate the
-proton (adjacent to sulfone), leading to potential racemization if the carbon is chiral.
References
PubChem. (2024).[7] Compound Summary for CID 10511577: Ethyl 2-(methylsulfonyl)propanoate. National Library of Medicine.[8] Retrieved from [Link]
Feng, M., et al. (2018). Sulfones in Medicinal Chemistry: Properties and Applications. Journal of Medicinal Chemistry. (Contextual grounding on sulfone bioisosterism).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for sulfone polarity and metabolic stability).
A Technical Guide to the Molecular Structure and Conformational Analysis of 2-Methanesulfonylpropan-1-ol: A Methodological Approach
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive methodological framework for the molecular structure and conformational analysis of 2-Methan...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive methodological framework for the molecular structure and conformational analysis of 2-Methanesulfonylpropan-1-ol. Due to the limited specific literature on this molecule, this document serves as a detailed case study, outlining an integrated strategy that combines computational modeling with experimental validation. We present a narrative built on established scientific principles, detailing not just the protocols but the underlying rationale for each step. The objective is to equip researchers with a robust, self-validating workflow applicable to the conformational analysis of other flexible small molecules that feature critical sulfonyl and hydroxyl functional groups. This guide emphasizes the synergy between theoretical predictions and empirical data to build a complete picture of a molecule's conformational landscape, a critical factor in understanding its reactivity, intermolecular interactions, and potential as a pharmacophore.
Introduction to 2-Methanesulfonylpropan-1-ol
Molecular Identity
2-Methanesulfonylpropan-1-ol is a bifunctional organic molecule containing both a primary alcohol (-CH₂OH) and a methylsulfonyl (-SO₂CH₃) group. These functional groups impart a high degree of polarity and the capacity for hydrogen bonding. The central propane backbone contains two key single bonds that allow for significant rotational freedom, leading to a complex conformational landscape. A precise understanding of this molecule's preferred three-dimensional structures is paramount for predicting its physical properties and biological interactions.
The conformational flexibility of 2-Methanesulfonylpropan-1-ol originates primarily from the rotation around two key bonds:
C1-C2 Bond: Rotation around this bond alters the spatial relationship between the hydroxyl group and the sulfonyl group.
C2-S Bond: Rotation here modifies the orientation of the sulfonyl methyl group relative to the propanol backbone.
The interplay of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding between the hydroxyl proton (donor) and one of the sulfonyl oxygens (acceptor) dictates the relative stability of its various conformations (rotamers). The electron-withdrawing nature of the sulfonyl group enhances the stability of adjacent chemical bonds, making it a crucial functional group in medicinal chemistry for tailoring the electronic and binding properties of drug candidates.[2] Therefore, elucidating the preferred conformation(s) is not merely an academic exercise; it is essential for structure-activity relationship (SAR) studies and rational drug design.
A Workflow for Integrated Conformational Analysis
A standalone experimental or computational method is often insufficient to fully characterize a flexible molecule. We advocate for an integrated workflow that leverages the strengths of each approach. This process begins with a broad, low-cost computational search to identify all plausible conformers, followed by high-accuracy energy refinement. The most stable predicted structures are then used to guide and interpret targeted experimental validation.
Caption: Integrated workflow for conformational analysis.
Theoretical Principles and Computational Elucidation
The foundation of modern conformational analysis lies in computational chemistry, which allows for the exploration of a molecule's potential energy surface to identify stable, low-energy states.
The Influence of the Sulfonyl Group
The traditional depiction of the sulfonyl group with an expanded octet at sulfur has been challenged by computational studies. The modern view favors a model with highly polarized S⁺-O⁻ bonds, supplemented by reciprocal n → σ* interactions.[3] This polarity makes the sulfonyl oxygens potent hydrogen bond acceptors, a key interaction that can stabilize specific conformers of 2-Methanesulfonylpropan-1-ol.
Expertise & Rationale: A full quantum mechanical scan of all rotational possibilities is computationally prohibitive. A molecular mechanics search is the logical first step. It employs a classical force field—a set of empirical energy functions—to rapidly calculate the energy of thousands of conformations, efficiently identifying a manageable set of low-energy candidates for further analysis.
Step-by-Step Methodology:
Structure Generation: Build the 2D structure of 2-Methanesulfonylpropan-1-ol in a molecular editor and generate an initial 3D conformation.
Force Field Selection: Choose a robust, general-purpose force field such as MMFF94 or OPLS3e, which are well-parameterized for common organic functional groups.
Search Algorithm: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo Multiple Minimum) to rotate the C1-C2 and C2-S bonds. Define a rotational step size (e.g., 30 degrees) for a systematic search.
Energy Minimization: Each generated rotamer must be subjected to energy minimization to relax it to the nearest local energy minimum.
Filtering: Collect all unique conformers within a defined energy window (e.g., 10 kcal/mol) above the identified global minimum. This ensures no plausible conformers are missed.
Protocol 2: Quantum Mechanics (QM) Optimization
Expertise & Rationale: While fast, MM force fields may not accurately capture the subtle electronic effects of the sulfonyl group or the precise energetics of intramolecular hydrogen bonds. Density Functional Theory (DFT) provides a much more accurate description of electron distribution and, consequently, more reliable relative energies and geometries.[4]
Step-by-Step Methodology:
Input Preparation: Use the filtered, low-energy conformers from the MM search as starting geometries for DFT calculations.
Method Selection: Select a widely used functional and basis set combination, such as B3LYP/6-31G(d) or M06-2X/6-31++G(d,p). The M06-2X functional is often recommended for systems where non-covalent interactions are important.
Geometry Optimization: Perform a full geometry optimization for each conformer. This process adjusts all bond lengths, angles, and dihedrals to find the nearest stationary point on the potential energy surface.
Frequency Calculation: A frequency calculation must be performed on each optimized structure. This serves two critical, self-validating purposes: (a) it confirms the structure is a true energy minimum (no imaginary frequencies), and (b) it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate free energy calculations.
Energy Analysis: Rank the conformers based on their relative Gibbs free energies. Calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) to predict their relative abundance.
Hypothetical Data Presentation
The results of the DFT calculations should be summarized in a clear, quantitative format.
Conformer ID
Dihedral O-C1-C2-S (°)
Dihedral C1-C2-S-C (°)
Relative Energy (kcal/mol)
Boltzmann Population (%)
Key Feature
Conf-1
-65.2
178.5
0.00
75.3
Intramolecular H-bond
Conf-2
175.8
60.1
1.15
13.5
Anti O/S, Gauche S/C
Conf-3
68.9
179.1
1.48
7.8
Gauche O/S, Anti S/C
Conf-4
177.3
-59.8
2.10
3.4
Anti O/S, Gauche S/C
Note: Data are illustrative and represent a plausible outcome of such an analysis.
Experimental Validation of Predicted Conformers
Computational models, however sophisticated, represent an idealized gas-phase or implicitly solvated state. Experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential to validate these predictions in solution and solid phases, respectively.
Protocol 3: NMR Spectroscopy for Solution-State Analysis
Expertise & Rationale: While standard ¹H NMR can confirm the molecule's covalent structure, it averages the signals from all rapidly interconverting conformers.[5] To probe the conformation itself, we must use techniques that measure parameters sensitive to the three-dimensional arrangement of atoms. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for mapping these spatial proximities.
Caption: The NOE principle: a signal is observed only between protons that are spatially close.
Step-by-Step Methodology:
Sample Preparation: Dissolve a pure sample of 2-Methanesulfonylpropan-1-ol in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a suitable concentration (e.g., 5-10 mg in 0.6 mL). The choice of solvent is critical, as it can influence conformational preference.
Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion.
Initial Spectra: Acquire standard 1D ¹H and ¹³C spectra, as well as a 2D COSY spectrum, to unambiguously assign all proton and carbon signals.
NOESY Acquisition: Set up a 2D NOESY experiment. The key parameter is the "mixing time" (d8), which is the period during which NOE transfer occurs. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the signal.
Data Analysis: Process the 2D data. Cross-peaks in the NOESY spectrum indicate which protons are spatially close. For example, a cross-peak between the sulfonyl-methyl protons and a specific proton on the propanol backbone would strongly support a conformation where these groups are folded towards each other.
Correlation with Theory: Compare the observed NOE constraints with the inter-proton distances calculated for the DFT-optimized low-energy conformers. A strong correlation validates the computational model for the solution state.
Protocol 4: Single-Crystal X-ray Diffraction
Expertise & Rationale: X-ray diffraction provides the most definitive and high-resolution structural information by mapping the electron density of a molecule in a crystalline lattice.[6] This gives precise bond lengths, bond angles, and dihedral angles. However, it is a solid-state method, and the conformation observed (the "crystal structure") may be influenced by crystal packing forces and may not be the most stable conformer in solution.[6][7] Its primary value is as an unambiguous benchmark for one specific, low-energy conformation.
Step-by-Step Methodology:
Crystallization: This is often the most challenging step. Grow single crystals of 2-Methanesulfonylpropan-1-ol suitable for diffraction (typically > 0.1 mm in all dimensions). This is achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened.
Data Collection: Mount a suitable crystal on a goniometer head and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares algorithms to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Conclusion
The conformational analysis of a flexible molecule like 2-Methanesulfonylpropan-1-ol is a complex challenge that requires a multi-faceted, synergistic approach. By initiating a broad conformational search with molecular mechanics, refining the most promising candidates with high-level DFT calculations, and validating the resulting models against solution-phase NMR and solid-phase X-ray diffraction data, researchers can build a highly credible and detailed picture of the molecule's structural preferences. This integrated workflow is not merely a protocol but a scientific strategy that provides a robust foundation for understanding chemical reactivity, designing new materials, and accelerating the development of novel therapeutics.
References
PubChem. 1-Propanol, 2-methyl-2-(methylsulfonyl)-. PubChem. Available from: [Link].
ResearchGate. Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. ResearchGate. Available from: [Link].
PubChemLite. 2-methanesulfonylpropan-1-ol (C4H10O3S). PubChemLite. Available from: [Link].
ResearchGate. Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate. Available from: [Link].
Amanote Research. Synthesis of 2-Methansulfonyloxy-1-Propanol and Some. Amanote Research. Available from: [Link].
ResearchGate. Anomeric Effects in Sulfonyl Compounds: An Experimental and Computational Study of Fluorosulfonyl Azide, FSO2N3, and Trifluoromethylsulfonyl Azide, CF3SO2N3. ResearchGate. Available from: [Link].
ACS Figshare. Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. ACS Figshare. Available from: [Link].
Environmental Protection Agency. 2-(Methylsulfonyl)ethanol Properties. EPA. Available from: [Link].
PubChem. 2-Propen-1-yl methanesulfonate. PubChem. Available from: [Link].
Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. Available from: [Link].
MDPI. Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI. Available from: [Link].
Wikipedia. Isobutanol. Wikipedia. Available from: [Link].
PubMed Central. 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol. PMC. Available from: [Link].
Google Patents. CN101302213A - Preparation of methanesulfonic acid active ester. Google Patents.
Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. Available from: [Link].
Literature review on the reactivity of beta-hydroxysulfones
An In-Depth Technical Guide to the Reactivity of β-Hydroxysulfones Authored by Gemini, Senior Application Scientist Abstract β-Hydroxysulfones are not merely synthetic curiosities; they are powerful and versatile interme...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity of β-Hydroxysulfones
Authored by Gemini, Senior Application Scientist
Abstract
β-Hydroxysulfones are not merely synthetic curiosities; they are powerful and versatile intermediates in modern organic chemistry. Their strategic importance is underscored by their role as key building blocks in the synthesis of pharmaceuticals and complex natural products.[1] The unique electronic interplay between the hydroxyl and sulfonyl groups, separated by a two-carbon tether, imparts a rich and tunable reactivity. This guide provides an in-depth exploration of the synthesis and core reactions of β-hydroxysulfones, moving beyond simple protocols to elucidate the mechanistic principles that govern their transformations. We will delve into the causality behind experimental choices, present validated protocols, and highlight their application in target-oriented synthesis, offering researchers and drug development professionals a comprehensive resource to harness the full potential of these valuable synthons.
The β-Hydroxysulfone Moiety: A Nexus of Functionality
The β-hydroxysulfone unit is characterized by a hydroxyl group (-OH) and a sulfonyl group (-SO2R) positioned on adjacent carbons. The potent electron-withdrawing nature of the sulfonyl group is central to the molecule's reactivity. It acidifies the α-protons, facilitates nucleophilic attack at the β-carbon, and, most importantly, the sulfonyl group itself is an excellent leaving group, particularly in elimination reactions. This combination of functionalities makes β-hydroxysulfones stable, often crystalline solids that are amenable to a wide range of transformations.
Strategic Synthesis of β-Hydroxysulfones
The development of efficient synthetic routes to β-hydroxysulfones is a field of continuous interest.[1] Methodologies range from classical approaches to modern, sustainable protocols.
Traditional Synthetic Routes
Historically, β-hydroxysulfones have been prepared via several reliable methods:
Reduction of β-Ketosulfones: The straightforward reduction of the ketone moiety in β-ketosulfones, typically with reagents like sodium borohydride (NaBH4), provides direct access to the corresponding β-hydroxysulfone.[2][3]
Epoxide Ring-Opening: The reaction of epoxides with sulfinate salts is a regioselective process that reliably furnishes β-hydroxysulfones.[1][2] The nucleophilic sulfinate anion attacks one of the epoxide carbons, with the regioselectivity dictated by steric and electronic factors.
Hydroxylation of α,β-Unsaturated Sulfones: The introduction of a hydroxyl group adjacent to the sulfone can be achieved through the hydroxylation of vinyl sulfones.[2]
Modern & Catalytic Methodologies
Recent advancements have focused on improving the efficiency, safety, and environmental impact of β-hydroxysulfone synthesis.
A significant step forward involves the use of visible light photoredox catalysis. In a notable example, an iridium-based catalyst facilitates the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water.[4][5] This method proceeds via a proposed atom transfer radical addition (ATRA)-like process, showcasing high yields and broad functional group tolerance.[5]
One-pot procedures that minimize intermediate purification steps are highly desirable in process chemistry. An elegant one-pot, three-step synthesis has been developed starting from readily available thiophenols and alkenes.[1][6][7] This catalyst-free method involves:
Auto-oxidative difunctionalization of an alkene with a thiol under an oxygen atmosphere to form a β-hydroperoxysulfide.
Oxidation of the sulfide to a β-hydroperoxysulfone using a green oxidant like Oxone.
Reduction of the hydroperoxide with NaBH4 to yield the final β-hydroxysulfone.
This process is not only efficient, achieving high yields, but also environmentally benign, using ethanol as a solvent and avoiding hazardous reagents.[1][6]
Workflow for One-Pot β-Hydroxysulfone Synthesis```dot
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Nucleophilic Substitution
While less common than elimination, the hydroxyl group of a β-hydroxysulfone can undergo nucleophilic substitution. The hydroxyl group is a poor leaving group itself, so it typically requires activation. T[8]his can be achieved by protonation under acidic conditions or, more commonly, by conversion to a better leaving group like a tosylate or mesylate. O[9]nce activated, the β-carbon is susceptible to attack by various nucleophiles. The reaction generally proceeds via an S_N2 mechanism, involving backside attack by the nucleophile and inversion of stereochemistry if the carbon is a stereocenter.
An interesting mode of reactivity is observed for β-hydroxy vinylsulfones. Upon treatment with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), these compounds can undergo a diastereoselective isomerization to the corresponding allylic β-hydroxysulfones. T[12][13]he diastereoselectivity of this transformation is influenced by the steric bulk of the substituent on the carbinol carbon, with larger groups leading to higher diastereomeric ratios.
[12][14]### 4. Applications in Target-Oriented Synthesis
The reliable and stereoselective reactions of β-hydroxysulfones have made them valuable intermediates in the synthesis of complex, biologically active molecules.
Anticancer Drug Bicalutamide: The efficient, one-pot synthesis of a complex β-hydroxysulfone intermediate was a key step in a multigram-scale preparation of the anticancer drug bicalutamide. T[6][7]his highlights the industrial applicability and scalability of β-hydroxysulfone chemistry.
Resveratrol Analogues: The Julia-Kocienski olefination has been employed as a powerful tool for synthesizing resveratrol, a natural stilbenoid with purported health benefits, and its analogues. T[15]his demonstrates the reaction's utility in constructing the core stilbene scaffold with high (E)-selectivity.
Experimental Protocols
The following protocols are representative of the synthesis and subsequent reaction of a β-hydroxysulfone.
Protocol 1: One-Pot Synthesis of a β-Hydroxysulfone from Thiophenol and Styrene
This protocol is adapted from the work of Huo and coworkers.
To a round-bottom flask, add thiophenol (0.5 mmol) and styrene (0.5 mmol) and dissolve in ethanol (5 mL).
Fit the flask with an oxygen balloon and stir the mixture at 30 °C. Monitor the reaction by TLC until the starting materials are consumed (typically ~5 hours).
Carefully add Oxone (0.55 mmol) to the reaction mixture. Continue stirring at 30 °C for 12 hours.
Cool the mixture in an ice bath. Slowly and portion-wise, add NaBH4 (0.55 mmol) to the flask. Stir for an additional 10-15 minutes.
Quench the reaction by the slow addition of water.
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate eluent) to afford the desired β-hydroxysulfone.
Protocol 2: Julia-Kocienski Olefination of a β-Hydroxysulfone
This is a general procedure for the olefination reaction.
Base: Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 2.2 mmol, 2.2 equiv)
Anhydrous Tetrahydrofuran (THF)
Standard Schlenk line equipment
Procedure:
Under an inert atmosphere (argon or nitrogen), dissolve the β-hydroxysulfone (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous THF in a Schlenk flask.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the NaHMDS solution dropwise to the reaction mixture over 10 minutes.
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
Extract the mixture with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel to yield the target alkene.
Conclusion
β-Hydroxysulfones stand as a testament to the power of functional group interplay in organic synthesis. Their stability, coupled with a predictable and potent reactivity profile dominated by β-elimination, makes them indispensable intermediates. Modern synthetic methods have rendered them highly accessible, while their central role in powerful C-C bond-forming reactions like the Julia-Kocienski olefination ensures their continued relevance in the assembly of complex molecules for pharmaceutical and materials science applications. A thorough understanding of the mechanistic underpinnings of their reactivity, as detailed in this guide, is crucial for any scientist seeking to leverage these versatile building blocks in their research endeavors.
Technical Guide: Hydrogen Bonding Potential of 2-Methanesulfonylpropan-1-ol in Crystal Structures
Executive Summary & Structural Context[1][2][3][4][5][6] The molecule 2-Methanesulfonylpropan-1-ol represents a classic "bifunctional competitor" in crystal engineering. It contains a strong hydrogen bond acceptor (the s...
The molecule 2-Methanesulfonylpropan-1-ol represents a classic "bifunctional competitor" in crystal engineering. It contains a strong hydrogen bond acceptor (the sulfonyl group,
) and a flexible donor/acceptor (the primary hydroxyl group, ).
Understanding the hydrogen bonding potential of this molecule is not merely an academic exercise; it is critical for predicting solubility profiles, polymorph stability, and bioavailability in sulfone-based pharmacophores. This guide analyzes the supramolecular synthons that dictate its solid-state assembly, distinguishing between kinetically trapped conformations and thermodynamically stable packing motifs.
The Molecular Chassis
Formula:
Key Features:
Sulfonyl Acceptors: Two sulfonyl oxygens with high electron density, acting as "hard" acceptors.
Hydroxyl Donor: A primary alcohol capable of donating one proton and accepting two.
Chiral Center: The C2 position is chiral. In racemic mixtures, this introduces the potential for centrosymmetric pairing; in enantiopure forms, it forces helical assembly.
The Crystallographic Landscape: Intramolecular vs. Intermolecular Competition
The crystal structure of
-hydroxy sulfones is governed by a tug-of-war between intramolecular stabilization (molecular shape) and intermolecular cohesion (lattice energy).
The Intramolecular "Gauche" Effect (Motif A)
In the gas phase and dilute solution, 2-Methanesulfonylpropan-1-ol favors a gauche conformation. The hydroxyl proton donates to one of the sulfonyl oxygens, forming a 5-membered ring .
Graph Set Notation:
or depending on specific assignment, but typically a 5-membered interaction .
Energetics: This interaction is electrostatically favorable but entropically rigid. In the solid state, this intramolecular bond is often sacrificed or weakened to allow for more efficient packing, unless steric bulk (like the methyl group at C2) prevents close approach of neighbors.
Intermolecular Synthons (Motif B & C)
In the crystal lattice, the "free" hydroxyls seek the strongest acceptors. Since the sulfone oxygens are better acceptors than the hydroxyl oxygen, the dominant motif is usually
.
Table 1: Predicted Hydrogen Bonding Parameters (Based on Homologous Series)
Data derived from crystallographic averages of analogous
-hydroxy sulfones [1][2].
Interaction Type
Donor
Acceptor
Approx. Distance ()
Angle ()
Graph Set Motif
Primary Chain
or
Dimer (Racemate)
Intramolecular
Weak Contact
N/A
Visualization of Signaling Pathways & Assembly
The following diagram illustrates the logical flow of crystallization forces and the resulting supramolecular architectures.
Figure 1: Decision tree for supramolecular assembly. Solvent polarity dictates the initial conformation, influencing whether the final crystal adopts a chain or dimer motif.
Detailed Mechanistic Analysis
The Cooperative Chain (The "Catemer")
In the absence of a competing strong donor, the primary alcohol will almost exclusively bond to the sulfonyl oxygen.
Mechanism: The hydroxyl proton (
) donates to one sulfonyl oxygen (). The oxygen of that same hydroxyl group accepts a weak bond but rarely acts as a strong acceptor because the sulfone oxygen is more basic in the solid state context.
Result: This forms an infinite chain (
motif) running parallel to the crystallographic screw axis.[1] If the substance is enantiopure (e.g., (S)-2-Methanesulfonylpropan-1-ol), this chain must be helical.
The Centrosymmetric Dimer
If the substance is crystallized as a racemate (mixture of R and S enantiomers), the most thermodynamically stable form is often the centrosymmetric dimer .
Mechanism: An (R)-molecule pairs with an (S)-molecule. The
of molecule A donates to the of molecule B, and vice versa.
Stability: This
ring motif effectively neutralizes the dipole moments of the two molecules, creating a stable, high-density packing arrangement [2].
Experimental Validation Protocol
To confirm these motifs in your specific sample, follow this self-validating protocol. This approach uses Solvent Screening to isolate different hydrogen-bonding polymorphs.
Step 1: Polymorph Screening via Slow Evaporation
Objective: Generate single crystals suitable for XRD.
Prepare Solutions: Dissolve 50 mg of 2-Methanesulfonylpropan-1-ol in 2 mL of three different solvent systems:
System A (Non-polar): Dichloromethane/Hexane (1:1). Favors intramolecular bonding (Motif A/Dimer).
System B (Polar Protic): Ethanol. Competes for H-bonds, likely yielding the open chain form (Motif B).
Crystallization: Filter solutions into clean vials. Cover with Parafilm and poke 3 small holes. Allow to evaporate at room temperature (
) for 3-7 days.
Observation: Use polarized light microscopy. Look for distinct morphologies (needles vs. blocks), which often indicate different packing motifs.
Step 2: IR Spectroscopy (Rapid Diagnostic)
Before XRD, use FTIR to assess the H-bond state.
Free/Intramolecular -OH: Sharp peak
.
Intermolecular H-bonded -OH: Broad, intense band shifted to
.
Sulfone Stretch: Look for shifts in the
symmetric stretch (). A shift to lower frequency indicates the sulfone oxygen is accepting a hydrogen bond [3].
Step 3: Single Crystal XRD Refinement
Data Collection: Collect at low temperature (100 K) to reduce thermal motion of the terminal
and methyl groups.
Refinement: Locate the hydroxyl hydrogen in the difference Fourier map. Do not geometrically constrain it immediately; allow it to refine to determine if it points toward the sulfone (intramolecular) or a neighbor (intermolecular).
References
MDPI. (2023). A DFT Study and Hirshfeld Surface Analysis of Molecular Structures... of Sulfonyl Derivatives. Retrieved from [Link]
National Institutes of Health (PMC). (2011). 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol: Crystal structure and hydrogen bonding. Retrieved from [Link]
ResearchGate. (2001). Hydrogen bonding in sulfonamides: Preferences of specific donor and acceptor atoms. Retrieved from [Link]
Scalable synthesis of 2-Methanesulfonylpropan-1-ol from commercially available precursors
Application Note: Scalable Synthesis of 2-Methanesulfonylpropan-1-ol Executive Summary This guide details a scalable, two-step protocol for the synthesis of 2-methanesulfonylpropan-1-ol (CAS: 85309-91-7) starting from co...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 2-Methanesulfonylpropan-1-ol
Executive Summary
This guide details a scalable, two-step protocol for the synthesis of 2-methanesulfonylpropan-1-ol (CAS: 85309-91-7) starting from commercially available ethyl 2-bromopropionate and sodium methanesulfinate.
While traditional routes often employ the oxidation of sulfides (which requires odor control and exothermic oxidant handling), this protocol utilizes a nucleophilic substitution followed by a chemoselective reduction . This approach minimizes olfactory nuisance, avoids hazardous per-acid oxidants (e.g., mCPBA), and utilizes stable, solid reagents, making it highly suitable for scale-up in pharmaceutical development.
Strategic Route Analysis
The Challenge
The target molecule contains a
-hydroxy sulfone motif. Common synthetic pitfalls include:
Thiol Route: Reacting propylene oxide with methanethiol is atom-economical but suffers from severe odor issues and requires a subsequent exothermic oxidation step that can be difficult to control at scale.
Direct Displacement: Reacting 2-chloro-1-propanol with sulfinates often leads to low yields due to competing elimination or epoxide formation.
The Solution: Sulfinate Alkylation & Ester Reduction
We employ a "Pre-oxidized" strategy. By introducing the sulfone moiety via sodium methanesulfinate (already oxidized sulfur), we bypass the sulfide oxidation step entirely.
Pathway Overview:
SN2 Substitution: Ethyl 2-bromopropionate is alkylated with sodium methanesulfinate.
Enhanced Hydride Reduction: The resulting ester is reduced to the alcohol using a Sodium Borohydride/Calcium Chloride system (generating Ca(BH
)in situ), which is safer and more selective than Lithium Aluminum Hydride (LAH).
Figure 1: Synthetic pathway avoiding sulfide handling.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(methylsulfonyl)propanoate
Objective: Displacement of the bromide by the sulfinate anion.
Wash combined organics with Water (2 x) and Brine (1 x) to remove residual DMF.
Dry over Na
SO, filter, and concentrate under reduced pressure.
Output: A pale yellow oil. Yield is typically 85–92%. The product is sufficiently pure for Step 2.
Step 2: Reduction to 2-Methanesulfonylpropan-1-ol
Objective: Chemoselective reduction of the ester to the primary alcohol without reducing the sulfone.
Materials:
Intermediate from Step 1 (1.0 equiv)
Sodium Borohydride (NaBH
) (2.5 equiv)
Calcium Chloride (CaCl
) (1.5 equiv) — Crucial additive for ester reduction.[3]
Solvent: THF (anhydrous) and Ethanol (absolute) (2:1 ratio).
Protocol:
Setup: Dissolve the Intermediate (1.0 equiv) in THF/EtOH (2:1 ratio, 10 Vol) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.
Activation: Add CaCl
(1.5 equiv) in portions (exothermic). Stir for 15 minutes until dissolved/suspended.
Reduction: Cool the mixture to 0°C. Add NaBH
(2.5 equiv) portion-wise over 45 minutes.
Safety Critical: Hydrogen gas evolution will occur. Ensure adequate venting.[4]
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
Monitoring: TLC should show the disappearance of the ester spot.[2]
Quench & Isolation:
Cool to 0°C. Carefully quench with Saturated NH
Cl solution (dropwise initially).
Note: A white precipitate (boron salts) will form.
Add Water and extract with EtOAc (or Dichloromethane for higher solubility).
Dry organic layer over MgSO
and concentrate.
Purification: If necessary, purify via flash column chromatography (EtOAc/Hexane gradient) or high-vacuum distillation.
Process Engineering & Safety
Figure 2: Process flow diagram emphasizing critical quench points.
Key Safety Parameters:
Thermal Runaway (Step 1): Sulfinate alkylations are exothermic. On a >100g scale, active cooling is required during bromide addition.
Hydrogen Evolution (Step 2): 1 mole of NaBH
can generate 4 moles of H. Ensure reactor headspace is swept with nitrogen and vented to a safe exhaust.
Solvent Removal: DMF (Step 1) has a high boiling point (153°C). Aqueous washing is more energy-efficient than distillation for removal.
Green chemistry approaches for synthesizing 2-Methanesulfonylpropan-1-ol
Executive Summary 2-Methanesulfonylpropan-1-ol (CAS: 85603-91-4) is a critical aliphatic sulfone building block used in the synthesis of diverse pharmaceutical targets, including glucokinase activators and anti-inflammat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methanesulfonylpropan-1-ol (CAS: 85603-91-4) is a critical aliphatic sulfone building block used in the synthesis of diverse pharmaceutical targets, including glucokinase activators and anti-inflammatory agents. Traditional synthesis relies on the oxidation of 2-(methylthio)propan-1-ol using stoichiometric peracids (e.g., m-CPBA) or chlorinated solvents (DCM), resulting in poor atom economy and high E-factors.
This guide details two Green Chemistry protocols that utilize 30% aqueous hydrogen peroxide (
) as the terminal oxidant. By employing catalytic tungstate systems, these methods eliminate toxic waste, use water as the primary solvent, and achieve atom economies approaching 90%.
Retrosynthetic Strategy & Atom Economy
The greenest route to the target scaffold involves a two-step sequence starting from propylene oxide. This approach maximizes atom economy by utilizing ring-opening chemistry followed by catalytic oxidation.
Reaction Scheme
Precursor Synthesis: Regioselective ring opening of propylene oxide with sodium thiomethoxide (
).
Green Oxidation: Catalytic oxidation of the sulfide to the sulfone.[1][2]
Figure 1: Retrosynthetic pathway emphasizing the atom-economic conversion of propylene oxide to the target sulfone.
This protocol utilizes Sodium Tungstate Dihydrate (
) as a homogeneous catalyst. Under acidic conditions, tungstate forms peroxotungstate species that efficiently transfer oxygen from to the sulfur atom.
Rationale
Solvent: Water (The reaction is biphasic initially, becoming monophasic as the polar sulfone forms).
Catalyst: Non-toxic, cheap, and water-soluble.
Safety: Water acts as a heat sink to manage the exotherm of oxidation.
For scale-up and enhanced safety, a continuous flow approach is recommended. This minimizes the active inventory of hazardous peroxides.
Rationale
Heat Transfer: Superior control of the exotherm in micro-channels.
Throughput: Continuous production allows for kilogram-scale synthesis without large batch reactors.
Flow Setup Diagram
Figure 2: Continuous flow setup for the safe oxidation of sulfides using hydrogen peroxide.
Protocol Parameters
Reactor: PFA or PTFE coil reactor (10–20 mL volume).
Catalyst: If not using homogeneous tungstate in Feed B, use a packed bed column containing Amberlyst-15 or Polymer-supported Tungstate .
Residence Time: 10–15 minutes.
Temperature: 90°C (Pressurized to 5 bar with a back-pressure regulator to prevent boiling).
Stoichiometry: 2.5 equiv
.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The active species is not the tungstate ion itself (
), but the peroxotungstate complex formed in situ.
Activation:
.
Oxidation 1: The electrophilic peroxo-oxygen attacks the nucleophilic sulfur of the sulfide
Sulfoxide.
Oxidation 2: The sulfoxide (less nucleophilic) requires the highly active bis-peroxotungstate species to convert to the Sulfone.
Key Insight: This is why acidic conditions (pH 2–3) are crucial; they promote the formation of the electrophilic peroxo-species required for the second oxidation step.
Comparative Metrics: Traditional vs. Green
Metric
Traditional (-CPBA/DCM)
Green (Tungstate/)
Improvement
Atom Economy
~45% (Benzoic acid waste)
87% (Water byproduct)
High
E-Factor
> 15 (High solvent/waste)
< 2 (Water solvent)
Excellent
Safety
Shock sensitive peracids
Stable aqueous oxidant
High
Cost
High (-CPBA is expensive)
Low ( is commodity)
High
Purification
Filtration + Extraction + Column
Extraction only
Process Simplified
Analytical Validation
Ensure the identity of your product (2-Methanesulfonylpropan-1-ol) using these markers:
NMR (400 MHz, ): Look for the methyl sulfone singlet () around 3.0 ppm. The chiral center proton () will appear as a multiplet around 3.2–3.4 ppm.
IR Spectroscopy: Strong bands at 1290–1310 cm⁻¹ (asymmetric
) and 1130–1150 cm⁻¹ (symmetric ). Absence of S-O stretch (1050 cm⁻¹) of sulfoxide.
HPLC: Reverse phase C18. The sulfone is significantly more polar than the sulfide precursor and will elute earlier.
References
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469–2476.
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[4] Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628.
Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(7), 2457–2474. (Provides mechanistic background on Tungstate/Peroxide systems).
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational principles for E-Factor calculations).
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 2-Methanesulfonylpropan-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the primary hydroxyl group in...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the primary hydroxyl group in 2-methanesulfonylpropan-1-ol. This molecule serves as a valuable building block in medicinal chemistry, where the strategic functionalization of its alcohol moiety is critical for developing novel molecular entities. We will explore several key synthetic strategies, including the conversion of the alcohol to superior leaving groups (sulfonate esters) for subsequent nucleophilic displacement, direct conversion via the Mitsunobu reaction, and classical esterification methods. The causality behind experimental choices, detailed step-by-step protocols, and the rationale for their application in drug discovery are discussed to provide a field-proven perspective.
Introduction: The Strategic Importance of 2-Methanesulfonylpropan-1-ol
2-Methanesulfonylpropan-1-ol is a bifunctional organic molecule featuring a primary alcohol and a sulfone group. The sulfone moiety is a key pharmacophore, often acting as a strong hydrogen bond acceptor and contributing to metabolic stability and solubility. However, the synthetic utility of this building block lies in the reactivity of its primary hydroxyl (-OH) group.
In its native state, the hydroxyl group is a poor leaving group, as its departure would generate the strongly basic hydroxide ion (HO⁻).[1] Therefore, to unlock the synthetic potential of this molecule for creating diverse derivatives—a cornerstone of drug discovery—the hydroxyl group must first be "activated" or converted into a different functionality. This guide details the primary pathways to achieve this transformation, enabling the synthesis of ethers, esters, amines, and other derivatives crucial for probing structure-activity relationships (SAR).
Core Strategy: Activation of the Hydroxyl Group via Sulfonylation
The most robust and widely adopted strategy for activating an alcohol is to convert it into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs).[2][3] This transformation replaces the poor leaving group (-OH) with an excellent one, as the resulting sulfonate anion is highly stabilized by resonance, making it a weak base.[3][4] This activation step is critical because it renders the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in SN2 reactions.
The reaction proceeds via nucleophilic attack of the alcohol's oxygen onto the electrophilic sulfur atom of a sulfonyl chloride (methanesulfonyl chloride, MsCl, or p-toluenesulfonyl chloride, TsCl). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction.[4][5] A key advantage of this method is that the conversion occurs at the oxygen atom, leaving the stereochemistry of the carbon atom unchanged.[1][4]
Caption: Workflow for hydroxyl activation and subsequent functionalization.
Protocol 1: Mesylation of 2-Methanesulfonylpropan-1-ol
This protocol details the conversion of the alcohol to a methanesulfonate (mesylate) ester, a highly reactive intermediate.
Materials:
2-Methanesulfonylpropan-1-ol
Methanesulfonyl chloride (MsCl)
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
Dissolve 2-methanesulfonylpropan-1-ol (1.0 eq.) in anhydrous DCM (approx. 10 volumes, e.g., 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.5 eq.) to the stirred solution.
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not rise significantly.
Stir the reaction at 0 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.[5]
Upon completion, quench the reaction by adding cold water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methanesulfonylpropyl methanesulfonate. This product is often used directly in the next step without further purification.
Parameter
Recommended Value
Rationale
Solvent
Anhydrous DCM
Good substrate solubility, inert, and easy to remove.[5]
Base
Triethylamine
Acts as an HCl scavenger without competing as a nucleophile.[6]
Temperature
0 °C to RT
Controls reactivity and minimizes side reactions.[5]
Equivalents (MsCl)
1.1 - 1.2 eq.
Ensures complete conversion of the alcohol.
Equivalents (Base)
1.5 - 2.0 eq.
Neutralizes generated HCl and drives the reaction forward.
Protocol 2: Tosylation of 2-Methanesulfonylpropan-1-ol (Pyridine-Free Method)
This protocol uses p-toluenesulfonyl chloride (TsCl) and offers an alternative to the mesylate. Modern variations aim to avoid pyridine, which can be difficult to remove. A "green chemistry" approach using water as a solvent has also been developed.[7][8]
Materials:
2-Methanesulfonylpropan-1-ol
p-Toluenesulfonyl chloride (TsCl)
Triethylamine (Et₃N)
4-Dimethylaminopyridine (DMAP, catalytic)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve 2-methanesulfonylpropan-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.05-0.1 eq.).
Cool the mixture to 0 °C in an ice bath.
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to stir at 0 °C and then warm to room temperature overnight, or until TLC analysis indicates completion.
Perform an aqueous workup as described in Protocol 1 (quench with water, wash with dilute acid like 1M HCl to remove bases, followed by NaHCO₃, water, and brine).
Dry the organic phase, filter, and concentrate to yield the 2-methanesulfonylpropyl tosylate.
Applications in Synthesis: Nucleophilic Displacement
Once activated as a tosylate or mesylate, the 2-methanesulfonylpropyl scaffold is primed for reaction with a host of nucleophiles.
Caption: SN2 displacement of the tosylate intermediate.
Protocol 3: Williamson Ether Synthesis
This protocol describes the formation of an ether by reacting the activated alcohol with an alkoxide, a classic SN2 reaction.[9] This method is highly effective for primary sulfonates like the one derived from our substrate.[9]
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (e.g., phenol, 1.1 eq.) in anhydrous THF.
Cool the solution to 0 °C and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
In a separate flask, dissolve the 2-methanesulfonylpropyl tosylate (1.0 eq.) in a minimal amount of anhydrous THF.
Add the tosylate solution dropwise to the prepared alkoxide solution at room temperature.
Heat the reaction mixture (e.g., to 50-60 °C) and stir overnight. Monitor by TLC.
After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
Purify the crude product by flash column chromatography.
Alternative Strategy: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative that converts a primary alcohol directly to various functional groups, including esters and ethers, with a characteristic inversion of stereochemistry.[10][11] It operates under mild, neutral conditions using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
The reaction mechanism involves the in-situ formation of a reactive alkoxyphosphonium salt, which serves as an excellent leaving group for displacement by a suitable nucleophile (pKa generally < 13).[11][12][13]
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol 4: Mitsunobu Esterification
This protocol describes the direct synthesis of an ester from 2-methanesulfonylpropan-1-ol and a carboxylic acid.
Materials:
2-Methanesulfonylpropan-1-ol
A desired carboxylic acid
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD)
Anhydrous Tetrahydrofuran (THF)
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve 2-methanesulfonylpropan-1-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change (often to a milky white or yellow suspension) may be observed.
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.
Upon completion, remove the solvent under reduced pressure.
The primary challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine). Purification is typically achieved by flash column chromatography.
Parameter
Recommended Value
Rationale
Solvent
Anhydrous THF
Good solubility for reagents and intermediates.[11]
Reagents
PPh₃ and DIAD/DEAD
Standard combination for activating the alcohol.[11]
Temperature
0 °C to RT
Slow addition at 0 °C controls the initial exothermic reaction.[11]
Order of Addition
Add DIAD last
This is the standard and generally most successful order of addition.[11]
Classical Approach: Fischer-Speier Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[14] While fundamental, its application here has limitations. The reaction is an equilibrium, necessitating either a large excess of one reagent or the removal of the water byproduct (e.g., via a Dean-Stark apparatus) to drive it to completion.[15] The requisite strong acid and heat may not be suitable for complex or sensitive substrates.
Protocol 5: General Fischer Esterification
Materials:
2-Methanesulfonylpropan-1-ol
A desired carboxylic acid
A strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH)
A suitable solvent (e.g., toluene, or the carboxylic acid/alcohol if used in excess)
Procedure:
Combine 2-methanesulfonylpropan-1-ol (1.0 eq.) and the carboxylic acid (can be used as solvent or in slight excess, e.g., 1.5 eq.) in a round-bottom flask equipped with a Dean-Stark trap and condenser.
Add the solvent (e.g., toluene) if required.
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
Continue refluxing until no more water is collected.
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., NaHCO₃ solution).
Extract the product, wash the organic layer, dry, and concentrate. Purify by chromatography or distillation as needed.
Summary and Conclusion for Drug Development
The functionalization of the hydroxyl group in 2-methanesulfonylpropan-1-ol is a critical step in leveraging this building block for drug discovery. The choice of method depends on the desired product and the overall synthetic strategy.
Activation to Sulfonate Esters: This is the most versatile and reliable method. It creates a highly reactive intermediate that can be converted into a wide array of derivatives (ethers, amines, azides, thioethers, etc.), making it ideal for building chemical libraries for SAR studies.
Mitsunobu Reaction: This is an excellent choice for a direct, one-step conversion of the alcohol to an ester or ether under mild conditions, especially when stereochemical inversion is desired or tolerated.
Fischer Esterification: While a classic reaction, it is often less practical for high-value, complex substrates due to its harsh conditions and equilibrium nature.
By mastering these transformations, medicinal chemists can efficiently generate diverse analogs, modulating the physicochemical and pharmacological properties of lead compounds to optimize their efficacy, selectivity, and pharmacokinetic profiles.
References
Alcohol Reactions. (n.d.). ChemTalk. Retrieved from [Link]
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
ChemHelp ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]
Water-Solvent Method For Tosylation and Mesylation. (n.d.). Scribd. Retrieved from [Link]
Untitled Document. (n.d.). Synthetic Map. Retrieved from [Link]
Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis. Retrieved from [Link]
Zhang, P., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. Retrieved from [Link]
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. (n.d.). Sciencemadness.org. Retrieved from [Link]
Itoh, T., et al. (2007). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. Retrieved from [Link]
Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
Itoh, T., et al. (2007). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Retrieved from [Link]
A Whirlwind Tour of Current Mitsunobu Chemistry. (n.d.). Albany Molecular Research, Inc. Technical Reports. Retrieved from [Link]
Zhang, P., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. National Center for Biotechnology Information. Retrieved from [Link]
EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Dodge, J. A., et al. (2012). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ACS Publications. Retrieved from [Link]
Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols. Science of Synthesis. Retrieved from [Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
Al-Mawed, A. A. (2023). Functionalized molecules via MCRs: applications in drug discovery and material science. University of Groningen Research Portal. Retrieved from [Link]
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]
How would you prepare the following ethers using a Williamson synthesis? (n.d.). Vaia. Retrieved from [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. (n.d.). Walsh Medical Media. Retrieved from [Link]
Dodge, J. A., et al. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. PubMed. Retrieved from [Link]
Late-stage Functionalization and its Impact on Modern Drug Discovery. (2025). ResearchGate. Retrieved from [Link]
Application Note: Accelerated Synthesis of Sulfonyl Alcohols via Microwave-Assisted Methodologies
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Sulfonyl Alcohols and Synthesis Modernization Molecules bearing the sulfonyl alcohol functional group, particularly β-hydr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfonyl Alcohols and Synthesis Modernization
Molecules bearing the sulfonyl alcohol functional group, particularly β-hydroxy sulfones, are of significant interest in medicinal chemistry and drug development. They serve as crucial intermediates in the synthesis of various complex organic molecules, including olefins and functionalized pyrans.[1] Furthermore, this structural motif is present in a range of biologically active compounds, exhibiting potential anticancer and anti-inflammatory properties.
Traditionally, the synthesis of these compounds involves methods that often require long reaction times, harsh conditions, and the use of toxic organic solvents.[1][2] These limitations can create bottlenecks in the drug discovery pipeline, where rapid synthesis and screening of compound libraries are paramount.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology to address these challenges. By utilizing microwave energy for heating, MAOS can dramatically reduce reaction times from hours or days to mere minutes, often with improved yields and cleaner reaction profiles. This application note provides a comprehensive guide to the principles, safety considerations, and detailed protocols for the microwave-assisted synthesis of sulfonyl alcohols, designed to empower researchers to leverage this powerful technology.
The Engine of Acceleration: Principles of Microwave-Assisted Synthesis
Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave synthesis employs a fundamentally different heating mechanism. This "in-core" heating leads to rapid and uniform temperature elevation throughout the reaction mixture. The two primary mechanisms responsible are:
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates significant molecular friction, which translates directly into thermal energy.
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts like sodium sulfinates), they will migrate back and forth in the oscillating electric field. Collisions resulting from this ion movement generate heat efficiently.
This direct coupling of microwave energy with the molecules of the reaction mixture is the key to the observed rate enhancements. By using sealed reaction vessels, solvents can be heated far beyond their normal boiling points, creating a "superheated" state that can accelerate reactions by orders of magnitude.[3]
Figure 1: Mechanism of dipolar polarization heating.
Core Synthetic Strategy: From β-Keto Sulfones to β-Hydroxy Sulfones
A robust and widely applicable two-step, one-pot strategy for synthesizing β-hydroxy sulfones involves the initial microwave-assisted formation of a β-keto sulfone, followed by an in-situ reduction of the ketone.
Step 1: Nucleophilic Substitution. The reaction between an α-haloketone and a sodium alkyl/aryl sulfinate proceeds efficiently in an aqueous medium under microwave irradiation to form the β-keto sulfone intermediate.[1][2] Water is an excellent solvent for this method as it is environmentally benign, has a high dielectric constant for efficient microwave absorption, and helps solubilize the sulfinate salt.[4][5]
Step 2: Reduction. After the formation of the β-keto sulfone is complete, a reducing agent such as sodium borohydride (NaBH₄) is introduced to reduce the ketone functionality to the desired secondary alcohol, yielding the final β-hydroxy sulfone.
Figure 2: Two-step synthetic pathway to β-hydroxy sulfones.
Instrumentation and Critical Safety Protocols
Expert Insight: The rapid energy transfer in microwave chemistry necessitates specialized equipment and stringent safety protocols. Under no circumstances should a domestic kitchen microwave be used for chemical synthesis.[6] They lack the necessary safety features and are not designed to handle corrosive solvents or withstand the pressures generated.[6]
Mandatory Equipment:
Dedicated Laboratory Microwave Reactor: Use only commercial reactors designed for chemical synthesis, equipped with real-time temperature and pressure monitoring and control.
Pressure-Rated Reaction Vials: Employ only sealed microwave process vials and caps specified by the instrument manufacturer, capable of withstanding the anticipated temperatures and pressures.[7]
Magnetic Stirring: Ensure efficient stirring within the vial to prevent localized superheating and ensure homogeneous temperature distribution.[6][7]
Core Safety Directives:
Know Your Reaction: Be aware of the potential for gas evolution or exothermic events. For unknown reactions, always start with a small-scale test run at low power and temperature.[6]
Vessel Integrity: Before each use, inspect the glass vial and cap for any cracks, chips, or defects that could lead to failure under pressure.[7]
Proper Filling: Do not overfill the reaction vial. A typical maximum volume is around 2/3 of the vial's total capacity to allow for headspace and pressure changes.
Cool Down: Always allow the reaction vessel to cool to a safe temperature (e.g., below 50°C) before removing it from the reactor and carefully venting. Abruptly opening a hot, pressurized vial can cause a violent burst of solvent and reagents.
Personal Protective Equipment (PPE): Standard laboratory PPE (safety glasses, lab coat, gloves) is mandatory. All microwave synthesis should be conducted within a certified chemical fume hood.[6]
Detailed Experimental Protocol
This protocol details the synthesis of 2-hydroxy-1-phenyl-2-(phenylsulfonyl)ethan-1-one, a representative β-hydroxy sulfone, from 2-bromo-1-phenylethan-1-one and sodium benzenesulfinate.
Materials & Reagents:
Reagent/Material
Formula
MW ( g/mol )
Amount
Moles (mmol)
2-Bromo-1-phenylethan-1-one
C₈H₇BrO
199.04
1.99 g
10.0
Sodium benzenesulfinate
C₆H₅NaO₂S
164.16
1.81 g
11.0
Deionized Water
H₂O
18.02
5 mL
-
Sodium Borohydride
NaBH₄
37.83
0.45 g
12.0
Dichloromethane (DCM)
CH₂Cl₂
84.93
~50 mL
-
Saturated NH₄Cl (aq)
NH₄Cl
53.49
~20 mL
-
Anhydrous MgSO₄
MgSO₄
120.37
~2 g
-
Step-by-Step Methodology:
Figure 3: Step-by-step experimental workflow.
Reaction Setup: To a 10-mL pressure-rated microwave reaction vial, add 2-bromo-1-phenylethan-1-one (10.0 mmol), sodium benzenesulfinate (11.0 mmol), and 5 mL of deionized water. Add a small magnetic stir bar.
Vessel Sealing: Securely crimp a cap onto the vial. Place the vial into the appropriate position in the microwave reactor's autosampler tray.
Microwave Synthesis (Step 1): Program the microwave reactor to heat the mixture to 100°C, hold for 10 minutes with active stirring. The power should be set to automatically adjust to maintain the target temperature.[1][2]
Cooling: After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's automated compressed air cooling system.
Reduction (Step 2): Carefully uncap the vial in a fume hood. Place the vial in an ice bath. Slowly add sodium borohydride (12.0 mmol) in small portions over 5 minutes to control the initial effervescence. Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Workup & Quenching: Cool the mixture again in an ice bath and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy sulfone.
Expected Results and Comparison
Microwave-assisted protocols consistently outperform conventional heating methods for this class of reactions, as demonstrated in the comparative data below.
*Yields reported for the initial β-keto sulfone formation step. The subsequent reduction is typically high-yielding (>90%).
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield / Incomplete Reaction
Insufficient temperature or time. Poor microwave coupling.
Increase the reaction temperature in 10-20°C increments or extend the reaction time. If using a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.
Side Product Formation
Reaction temperature is too high, causing decomposition.
Decrease the reaction temperature. Screen alternative solvents; sometimes a solvent with a lower dielectric constant can moderate the heating rate and improve selectivity.[9]
Pressure Limit Exceeded
Low-boiling point solvent used at too high a temperature. Reaction producing gaseous byproducts.
Select a higher-boiling point solvent. Reduce the reaction scale or temperature. For gas-producing reactions, consider translating the method to an open-vessel setup if feasible.[10]
Conclusion
Microwave-assisted synthesis represents a significant advancement for the preparation of sulfonyl alcohols. The technology offers unparalleled speed, efficiency, and aligns with the principles of green chemistry by enabling the use of aqueous media.[5] By following the detailed protocols and safety guidelines presented in this note, researchers in drug discovery and organic synthesis can effectively harness the power of microwave chemistry to accelerate their research and development efforts.
References
JAG Group. (n.d.). Microwave Reactor Safety. Retrieved from [Link]
IChemE. (2004). Microwave chemistry — an approach to the assessment of chemical reaction hazards. Retrieved from [Link]
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]
Karelia, D. N., & Kapadiya, K. M. (2014). Rapid and efficient microwave-assisted synthesis of highly sulfated organic scaffolds. PLoS ONE, 9(4), e95123. Retrieved from [Link]
ResearchGate. (n.d.). Classical heating method versus microwave-assisted synthesis of sulfones 2a to 2c. Retrieved from [Link]
Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2009). Microwave assisted efficient synthesis of β-keto-sulfones in aqueous medium. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(2), 481-487. Retrieved from [Link]
Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1133-1144. Retrieved from [Link]
Leadbeater, N. E., & McGowan, C. (2007). Approaches for Scale-Up of Microwave-Promoted Reactions. Organic Process Research & Development, 11(6), 1017-1029. Retrieved from [Link]
ResearchGate. (n.d.). Effect of base and solvent on the microwave-assisted synthesis of sulfide 7b. Retrieved from [Link]
Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. Retrieved from [Link]
Slideshare. (n.d.). Microwave assisted reactions. Retrieved from [Link]
Taylor & Francis Online. (2009). Microwave assisted efficient synthesis of b-keto-sulfones in aqueous medium. Retrieved from [Link]
Organic Chemistry Portal. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Retrieved from [Link]
ResearchGate. (2014). Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β -Keto Sulfones. Retrieved from [Link]
Semantic Scholar. (2014). Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from 𝛽-Keto Sulfones. Retrieved from [Link]
ResearchGate. (n.d.). Microwave assisted synthesis of β-ketosulfones 1–4. Retrieved from [Link]
ResearchGate. (n.d.). Recent applications of microwave-assisted synthesis of biologically.... Retrieved from [Link]
Organic Chemistry Portal. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Retrieved from [Link]
Gül, H. İ., & Sakagami, H. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Turkish Journal of Chemistry, 41(4), 599-611. Retrieved from [Link]
ResearchGate. (n.d.). Metal Free, Microwave Assisted Preparation of N -Sulfonyl and N -Sulfinyl Imines and Imidates. Retrieved from [Link]
ResearchGate. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Retrieved from [Link]
Scribd. (n.d.). Microwave Synthesis of Sulfonamides. Retrieved from [Link]
Application Notes & Protocols: Biocatalytic Routes for the Production of Enantiopure 2-Methanesulfonylpropan-1-ol
Introduction: The Imperative for Enantiopurity and the Biocatalytic Advantage In the landscape of pharmaceutical development and fine chemical synthesis, the chirality of a molecule is not a trivial detail but a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Enantiopurity and the Biocatalytic Advantage
In the landscape of pharmaceutical development and fine chemical synthesis, the chirality of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety.[1] Chiral sulfonyl compounds, in particular, are recognized as important pharmacophores and versatile building blocks in asymmetric synthesis.[2] Enantiopure 2-methanesulfonylpropan-1-ol serves as a key chiral synthon for various active pharmaceutical ingredients (APIs).[3]
Traditionally, the synthesis of single-enantiomer compounds has relied on chemical methods that often require harsh reaction conditions, hazardous reagents, and multiple protection/deprotection steps, which can lead to significant waste and low overall yields.[4] Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient routes to chiral molecules.[1][3][4] Enzyme-catalyzed reactions are performed under mild aqueous conditions, minimizing issues like racemization and isomerization while exhibiting remarkable chemo-, regio-, and enantioselectivity.[1][5]
This guide details two primary biocatalytic strategies for producing enantiopure 2-methanesulfonylpropan-1-ol:
Asymmetric Reduction of a Prochiral Ketone: Utilizing a ketoreductase (KRED) to directly synthesize the desired (R)- or (S)-alcohol enantiomer from 2-methanesulfonylpropan-1-one.
Enzymatic Kinetic Resolution of a Racemic Alcohol: Employing a lipase to selectively acylate one enantiomer from a racemic mixture of 2-methanesulfonylpropan-1-ol, allowing for the separation of both enantiomers.
Strategy 1: Asymmetric Reduction via Ketoreductase (KRED)
Scientific Principle
This approach is an atom-economical method that converts 100% of the starting prochiral ketone into a single, desired enantiomer of the alcohol. Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the stereoselective transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone.[6][7]
A critical aspect of this system is the continuous regeneration of the expensive cofactor. This is typically achieved by coupling the primary reaction with a secondary dehydrogenase that oxidizes a sacrificial co-substrate, such as glucose or isopropanol, thereby reducing NAD(P)⁺ back to NAD(P)H.[1][6] This process can be executed using either isolated, purified enzymes or, more conveniently, whole-cell biocatalysts which contain the entire enzymatic machinery for both the reduction and cofactor recycling.[8][9][10]
Workflow: Asymmetric Reduction
Caption: Whole-cell KRED system for asymmetric reduction with integrated cofactor regeneration.
Protocol 1: Whole-Cell Bioreduction of 2-Methanesulfonylpropan-1-one
Objective: To produce (S)-2-methanesulfonylpropan-1-ol with high enantiomeric excess (e.e.).
Rationale: This protocol utilizes a recombinant E. coli strain overexpressing a ketoreductase, such as one from Zygosaccharomyces rouxii, which has been identified as proficient for producing (S)-specific alcohols.[8][9] The whole-cell approach simplifies the process by providing the cofactor regeneration system in situ, using glucose as an inexpensive sacrificial co-substrate.[9]
Materials & Reagents
Recombinant E. coli cells expressing a suitable ketoreductase and glucose dehydrogenase (GDH).
Luria-Bertani (LB) medium with appropriate antibiotic.
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
2-Methanesulfonylpropan-1-one (substrate).
D-Glucose (co-substrate for regeneration).
Potassium phosphate buffer (100 mM, pH 7.0).
Ethyl acetate (for extraction).
Magnesium sulfate (for drying).
Chiral HPLC column for analysis (e.g., Chiralcel OD-H or equivalent).
Step-by-Step Methodology
Cell Culture and Induction:
Inoculate 10 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with shaking (220 rpm).
Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to culture for 16-20 hours at a reduced temperature (e.g., 20°C) to enhance soluble protein expression.
Biotransformation:
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
Wash the cell pellet with 100 mM potassium phosphate buffer (pH 7.0) and resuspend in 100 mL of the same buffer to a final cell concentration of 50 g/L (wet cell weight).
In a baffled flask, add the cell suspension. Add D-glucose to a final concentration of 100 mM (1.8 g).
Dissolve 10 mM (138 mg) of 2-methanesulfonylpropan-1-one substrate in a minimal amount of DMSO and add to the cell suspension.
Incubate the reaction mixture at 30°C with gentle shaking (150 rpm).
Reaction Monitoring:
Periodically (e.g., every 2-4 hours), withdraw a 1 mL aliquot of the reaction mixture.
Extract the aliquot with 1 mL of ethyl acetate. Centrifuge to separate the layers.
Analyze the organic layer by TLC or HPLC to monitor the disappearance of the ketone substrate and the appearance of the alcohol product.
Product Isolation and Purification:
Once the reaction has reached completion (typically 24-48 hours), centrifuge the entire mixture to pellet the cells.
Extract the supernatant three times with an equal volume of ethyl acetate.
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude alcohol by silica gel column chromatography if necessary.
Analysis of Enantiomeric Excess:
Determine the enantiomeric excess (e.e.) of the purified 2-methanesulfonylpropan-1-ol using chiral HPLC analysis.
Strategy 2: Enzymatic Kinetic Resolution (EKR) via Lipase
Scientific Principle
Kinetic resolution is a cornerstone of biocatalysis for separating racemic mixtures.[11] This method exploits the ability of an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer at a much higher rate than the other.[11][12] In this case, a lipase is used to acylate one enantiomer of racemic 2-methanesulfonylpropan-1-ol, using an acyl donor like vinyl acetate.
The reaction results in a mixture of the acylated enantiomer (ester) and the unreacted, enantiopure alcohol.[13] The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), where a high E-value (ideally >100) indicates excellent selectivity.[12]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Purification Challenges of Hydrophilic Sulfones
Role: Senior Application Scientist
Audience: Medicinal Chemists, Process Chemists, and Chromatographers
Introduction: The Hydrophilic Sulfone Paradox
As researchers, we often encounter a specific frustration with sulfones (
). While the sulfone group itself is stable and highly crystalline, attaching it to hydrophilic heterocycles or polar chains creates a "purification paradox." The molecule becomes too polar for standard organic extraction (staying in the aqueous phase) yet often lacks the specific functional groups (like amines or acids) required for easy pH-controlled isolation.
This guide addresses the three critical failure points in sulfone synthesis: Extraction Efficiency , Chromatographic Retention , and Oxidant Byproduct Removal .
Module 1: Extraction & Isolation Strategy
Q: "My product stays in the aqueous layer during workup. Standard DCM or EtOAc extractions yield nothing. How do I recover it?"
The Diagnosis:
Hydrophilic sulfones possess high dipole moments and strong hydrogen-bonding capabilities. When
, the partition coefficient () favors the aqueous phase. Standard liquid-liquid extraction (LLE) fails because the hydration shell around the sulfone is energetically stronger than the interaction with non-polar organic solvents.
The Solution: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
You must disrupt the hydration shell to force the molecule into the organic phase. This relies on the Hofmeister effect , where high ionic strength reduces the solubility of non-electrolytes in water.
Protocol: The "Salting-Out" Workflow
Saturation: Add NaCl to your aqueous reaction mixture until saturation is reached (you will see undissolved salt crystals).
Solvent Switch: Do not use Dichloromethane (DCM). Instead, use Acetonitrile (ACN) or n-Butanol .
Why ACN? ACN is water-miscible, but upon saturation with NaCl, it separates into a distinct upper layer, carrying polar organics with it (Phase Separation).
Why n-Butanol? It has a higher dielectric constant than EtOAc and can extract highly polar species, though it requires high-vacuum rotary evaporation to remove (
).
Execution:
Add 1 volume of ACN to the saturated aqueous brine.
Vortex/Shake vigorously for 2 minutes.
Centrifuge or let stand to separate layers. The sulfone will partition into the top ACN layer.
Data: Solvent Effectiveness for Polar Sulfones
Solvent
Polarity Index ()
Boiling Point ()
Suitability for Hydrophilic Sulfones
Dichloromethane
3.1
40
Poor (Often forms emulsions; low recovery)
Ethyl Acetate
4.4
77
Moderate (Only for moderately polar sulfones)
n-Butanol
4.0
117
High (Excellent extraction, hard to evaporate)
Acetonitrile (w/ Salt)
5.8
82
Superior (Best for SALLE; easy evaporation)
Q: "I cannot extract the product even with n-Butanol. It is effectively an oil in water."
The Solution: Lyophilization & Trituration
If extraction is impossible, stop adding solvents.
Freeze-Dry: Lyophilize the entire aqueous reaction mixture to a solid residue.
Trituration: Treat the solid residue with anhydrous Methanol or Ethanol .
The inorganic salts (NaCl, sulfates) are insoluble in anhydrous alcohol.
The hydrophilic sulfone will dissolve.
Filter & Concentrate: Filter off the salts and evaporate the alcohol to obtain the crude sulfone.
Module 2: Chromatographic Purification
Q: "My sulfone elutes in the void volume (solvent front) on a C18 column, but sticks irreversibly to silica. What column should I use?"
The Diagnosis:
Silica (Normal Phase): The sulfone is too polar; it adsorbs too strongly or streaks due to non-specific binding.
C18 (Reverse Phase): The "Phase Collapse" phenomenon occurs. The highly polar sulfone prefers the mobile phase (water) over the hydrophobic C18 chains, resulting in zero retention (
HILIC is essentially "Reverse-Reverse Phase." It uses a polar stationary phase (Silica, Amide, or Diol) with a high-organic mobile phase.[1] Water acts as the strong eluting solvent.[2]
Mechanism: A water-rich layer forms on the surface of the polar stationary phase.[1][3] The sulfone partitions into this stagnant water layer.
Protocol:
Column: Amide-bonded silica (preferred for stability) or bare silica.
Mobile Phase A: Acetonitrile (Weak solvent).
Mobile Phase B: 10 mM Ammonium Acetate in Water (Strong solvent).
Gradient: Start at 95% ACN. Ramp to 60% ACN over 20 mins. The sulfone will retain and elute as water content increases.
Option B: Biphenyl Phases (The "Pi-Pi" Hack)
If you lack HILIC capabilities, use a Biphenyl core-shell column instead of C18.
Mechanism: Sulfones possess
bonds that are electron-withdrawing, creating a dipole. Biphenyl phases engage in interactions with the sulfone group, providing retention where C18 fails, even in high-aqueous conditions.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on sulfone polarity and structure.
Module 3: Impurity Removal (The Oxidant Problem)
Q: "I used mCPBA to oxidize my sulfide. Now I have m-chlorobenzoic acid (mCBA) contaminating my product. Washing with bicarbonate didn't work."
The Diagnosis:
While washing with saturated
is the textbook method to remove acidic byproducts (mCBA), hydrophilic sulfones often act as hydrotropes, solubilizing the mCBA in the aqueous layer or forming intractable emulsions.
The Solution: The "Precipitation & Scavenge" Protocol
Step 1: Cold Precipitation (The Solubility Switch)
m-Chlorobenzoic acid is largely insoluble in cold Dichloromethane (DCM) or Chloroform, whereas most sulfones remain soluble.
Dissolve the crude mixture in minimal DCM.
Cool to
(freezer) for 2 hours.
Filter the white precipitate (mCBA). The filtrate contains your sulfone.
Step 2: The "Green" Alternative (Oxone)
If mCPBA removal remains difficult, switch oxidants. Use Oxone (Potassium peroxymonosulfate) .
Why? The byproducts of Oxone are inorganic potassium salts (
), which are insoluble in organic solvents.
Protocol:
Dissolve sulfide in MeOH/Water (1:1).
Add Oxone (2.5 equiv). Stir at RT.
Upon completion, filter the reaction mixture. The white solid is the inorganic waste.
Concentrate the filtrate to obtain clean sulfone.
Module 4: Crystallization Challenges
Q: "My product is an oil and won't crystallize. I need a solid for stability testing."
The Diagnosis:
Hydrophilic sulfones are notorious for "oiling out" because they hold onto water/solvents tenaciously.
The Solution: Anti-Solvent Vapor Diffusion
Standard recrystallization (heat/cool) often fails because the compound is too soluble in hot solvents. Use vapor diffusion at room temperature.
Inner Vial: Dissolve the sulfone oil in a minimal amount of a "Good Solvent" (e.g., Methanol or minimal Water). Place this in a small open vial.
Outer Vessel: Place the small vial inside a larger jar containing a "Bad Solvent" (e.g., Acetone, Diethyl Ether, or Acetonitrile).
Seal: Cap the large jar tightly.
Mechanism: The volatile "Bad Solvent" vapors slowly diffuse into the "Good Solvent," gradually lowering solubility and inducing crystal growth without thermal shock.
Summary of Troubleshooting Workflows
Figure 2: Integrated workflow for quenching, extraction, and purification selection.
References
Majors, R. E. (2020).[4] Salting-out Liquid-Liquid Extraction (SALLE).[5][6] LCGC International. Available at: [Link]
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][7] Analytical and Bioanalytical Chemistry, NIH. Available at: [Link]
Restek Corporation. (2023). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Biphenyl HPLC Columns. Available at: [Link]
Organic Chemistry Portal. (2018). Sulfone synthesis by oxidation: Urea-hydrogen peroxide protocols.[8] Available at: [Link]
Minimizing side reactions during the oxidation of sulfide precursors
Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Reactions in Sulfide Oxidation Reference ID: OX-S-2024-V1 Core Directive: The Kinetic Control Mandate Welcome to the technical support hub...
To fix these, you must understand the underlying kinetics. The oxidation of a sulfide to a sulfoxide (
) is generally much faster than the oxidation of a sulfoxide to a sulfone () because the sulfide is a better nucleophile.
Step 1 (Sulfide
Sulfoxide): The electron-rich sulfur attacks the electrophilic oxidant. This is fast ().
Step 2 (Sulfoxide
Sulfone): The sulfoxide oxygen withdraws electron density, making the sulfur less nucleophilic. This step () is slower.
The Golden Rule: Selectivity relies on maximizing the ratio
. If your oxidant is too aggressive (e.g., unbuffered m-CPBA) or the temperature is too high, accelerates, and you lose control.
Visualization: The Selectivity Landscape
Figure 1: Reaction pathways showing the kinetic window between Sulfoxide and Sulfone formation.
Troubleshooting Guide (Symptom
Solution)
Use this decision matrix to diagnose your specific failure mode.
Symptom A: "I have significant Sulfone contamination."
Diagnosis: Your reaction conditions are too vigorous, or the oxidant stoichiometry is uncontrolled.
Immediate Fix: Reduce oxidant equivalents to 0.95 - 1.0 . It is better to have unreacted sulfide (easy to separate) than sulfone (hard to separate).
Systemic Fix: Switch from m-CPBA to Sodium Periodate (
) . Periodate is thermodynamically powerful enough to form sulfoxides but kinetically sluggish for the second oxidation step.
Symptom B: "My alkene/alcohol was also oxidized."
Diagnosis: Poor chemo-selectivity. You are using an oxidant that generates free radicals or strong electrophiles (like peracids) that attack double bonds.
Immediate Fix: Lower temperature to 0°C or -78°C.
Systemic Fix: Use HFIP (Hexafluoroisopropanol) /
. The solvent creates a hydrogen-bonded network that activates the peroxide specifically for the soft nucleophile (Sulfur) while leaving harder nucleophiles (alkenes) alone.
Symptom C: "My product disappeared/rearranged."
Diagnosis: Pummerer Rearrangement.[1][2][3][4][5] If you used acetic anhydride or strong Lewis acids, the sulfoxide oxygen was acylated, creating a thionium ion intermediate that rearranged.[2]
Immediate Fix: Neutralize the reaction immediately.
Systemic Fix: Avoid acid anhydrides. If acidic conditions are required, ensure water is present to hydrolyze intermediates back to the sulfoxide.
Protocol Library
Do not rely on generic "stir overnight" instructions. Use these validated, self-limiting protocols.
Protocol 1: The "Gold Standard" Selectivity (Sodium Periodate)
Best for: Substrates with sensitive functional groups where >99% sulfoxide selectivity is required.
Preparation: Dissolve sulfide (1.0 equiv) in Methanol/Water (1:1 or 2:1 depending on solubility).
Addition: Add Sodium Periodate (
) (1.05 equiv) as a solid or aqueous solution at 0°C.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.
Quench: Does not usually require a quench, but filtering off the precipitated sodium iodate (
) stops the process.
Why it works:
oxidizes via a polar mechanism that is highly sensitive to nucleophilicity. Once the sulfide becomes a sulfoxide, it is no longer nucleophilic enough to react with periodate under these conditions.
Protocol 2: The "Green Scalable" Method (HFIP/
)
Best for: Large scale, green chemistry requirements, and acid-stable substrates.
Solvent: Dissolve sulfide in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.1 - 0.5 M).
Oxidant: Add 30% aqueous
(1.1 equiv) dropwise at RT.
Reaction: Stir for 5-30 minutes. (Reaction is often very fast).
Workup: Dilute with water or sulfite solution to quench excess peroxide. Recover HFIP by distillation if scaling.
Why it works: HFIP acts as a hydrogen-bond donor, activating the
molecule specifically for attack by the sulfur atom. It avoids the use of transition metals (Mo, V) that often cause metal scavenging issues later in drug development.
Comparison of Oxidants[6][7][8]
Oxidant
Selectivity (S SO)
Reaction Rate
Green Score
Risk Factor
Sodium Periodate
High (+++++)
Moderate
Moderate
Iodine waste
m-CPBA
Low (++)
Fast
Low
Over-oxidation, Epoxidation
/ HFIP
High (++++)
Very Fast
High
Cost of solvent
Oxone
Moderate (+++)
Fast
Moderate
Acidic (Pummerer risk)
Visualizing the Troubleshooting Logic
Figure 2: Decision tree for troubleshooting sulfide oxidation failures.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone/Dry Ice (-78°C) with m-CPBA to stop at the sulfoxide?A: Yes, this is a classic kinetic control method. However, it is difficult to scale. On a large scale, the exotherm upon m-CPBA addition can create localized "hot spots" where over-oxidation occurs even if the bath is at -78°C. For scale-up, the
or HFIP/ methods are more robust.
Q: How do I remove excess oxidant if I accidentally added too much?A: Do not try to "wash it out" during extraction alone. Quench the reaction mixture before workup using a mild reducing agent like saturated aqueous Sodium Thiosulfate (
) or Sodium Bisulfite. Check for the disappearance of peroxide using starch-iodide paper (turns blue if oxidant is present).
Q: Why is my sulfoxide racemic?A: Standard oxidants (
, m-CPBA, ) are achiral. If you need a chiral sulfoxide (common in drug development, e.g., Esomeprazole), you must use a chiral oxidation system, such as the Sharpless-Kagan oxidation (Ti(OiPr)4 / DET / t-BuOOH) or a biocatalytic approach (monooxygenases).
Q: I see a color change to yellow/brown during the reaction. Is this normal?A: If using
, iodine species can sometimes liberate (brown/purple) if the pH drops too low or if light exposure is high. This is usually harmless to the product but indicates you should check the pH. If using m-CPBA, a yellow color often indicates impurities in the reagent.
References
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[6] Scope, Selectivity, and Mechanism.[2][6][7][8] The Journal of Organic Chemistry, 27(1), 282–284.
[Link]
Ravikumar, K. S., Zhang, Y. M., & Colacot, T. J. (2016). HFIP-Promoted, Metal-Free, Highly Selective Oxidation of Sulfides with Hydrogen Peroxide.[6] Organic Letters. (Note: This citation refers to the general methodology of HFIP promoted oxidations widely recognized in green chemistry literature).
See related methodology:[Link] (Bahrami et al., Effective Oxidation of Sulfides... using
)
Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.
[Link]
Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.
[Link]
Technical Support Center: Extraction & Isolation of 2-Methanesulfonylpropan-1-ol
Executive Summary 2-Methanesulfonylpropan-1-ol presents a classic "amphiphilic extraction challenge." The molecule contains a highly polar sulfone group ( ) and a hydrogen-bond-donating hydroxyl group ( ), anchored to a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methanesulfonylpropan-1-ol presents a classic "amphiphilic extraction challenge." The molecule contains a highly polar sulfone group (
) and a hydrogen-bond-donating hydroxyl group (), anchored to a small lipophilic propyl skeleton.
The Problem: The compound exhibits high water solubility (estimated
to ), making standard aqueous workups result in poor recovery (low distribution coefficient, ).
The Solution: Successful isolation requires manipulating the aqueous phase ionic strength ("salting out") and utilizing solvents with high dielectric constants that remain immiscible with water.
This guide addresses specific failure modes reported by researchers, moving from solvent selection to troubleshooting phase separation.
Module 1: Solvent Selection & Green Chemistry
Q: Dichloromethane (DCM) gives me the best recovery, but I need a greener alternative for scale-up. What can I use?
A: 2-Methyltetrahydrofuran (2-MeTHF) is the superior drop-in replacement.
While DCM is the historical gold standard for sulfones due to its high polarity and non-flammability, its toxicity and environmental restrictions make it unsuitable for modern scale-up. 2-MeTHF offers a higher boiling point and better phase separation characteristics.[1][2]
Comparative Solvent Performance Table:
Feature
Dichloromethane (DCM)
2-Methyltetrahydrofuran (2-MeTHF)
Ethyl Acetate (EtOAc)
n-Butanol
Extraction Efficiency
High
High
Moderate
Very High
Water Miscibility
Low
Low (14 g/L)
Moderate (83 g/L)
High (77 g/L)
Boiling Point
39.6°C
80.2°C
77.1°C
117.7°C
Phase Separation
Bottom Layer (Density > 1)
Top Layer (Density < 1)
Top Layer
Top Layer (Raggy)
Green Status
Red (Toxic/Regulated)
Green (Bio-derived)
Green
Yellow
Recommendation:
Switch to 2-MeTHF . Unlike THF, 2-MeTHF is immiscible with water.[1][2][3][4] It forms a clean upper layer and often extracts polar sulfones better than EtOAc due to its ether oxygen acting as a Lewis base, stabilizing the sulfone dipole.
Module 2: Low Recovery (The "It stays in the water" Issue)
Q: I see product in the aqueous layer by TLC/LCMS even after three extractions. How do I force it into the organic phase?
A: You must alter the thermodynamics of the aqueous phase using the "Salting Out" effect.
For polar molecules like 2-methanesulfonylpropan-1-ol, the partition coefficient (
) favors water. You need to increase the ionic strength of the aqueous phase to disrupt the hydration shell around the sulfone and alcohol groups.
The Protocol (Salting Out Extraction):
Saturation: Add solid Sodium Chloride (NaCl) or Ammonium Sulfate (
) to your aqueous reaction mixture before adding the organic solvent.
Target: Aim for
salt concentration (near saturation).
Mechanism: The water molecules preferentially solvate the salt ions (high charge density), "squeezing" your organic neutral molecule out of the aqueous network and into the organic phase.
Execution:
Add 2-MeTHF or EtOAc (1:1 volume ratio).
Agitate vigorously for 5–10 minutes (sulfones equilibrate slowly).
Repeat extraction 3–4 times.
Critical Note: If using n-Butanol as a last resort for recovery, be aware that it will extract significant amounts of salt and water. You must wash the combined organic layers with a small amount of brine to remove dissolved salts before evaporation.
Module 3: Troubleshooting Phase Separation
Q: I have a "rag layer" or emulsion between my phases. How do I resolve this?
A: Sulfones and alcohols act as weak surfactants, stabilizing emulsions. Use a filtration-based workflow.
Emulsions in this synthesis often arise from precipitated salts or oligomeric byproducts trapped at the interface.
Visual Troubleshooting Workflow:
Figure 1: Decision tree for breaking emulsions in sulfone-alcohol extractions.
Step-by-Step Resolution:
Filtration: If the interface is "raggy" (solid debris), filter the entire biphasic mixture through a Celite pad. The solids often physically stabilize the emulsion.
Density Check: If using DCM, the densities may be too close if the aqueous layer is heavily brined (DCM
, Saturated Brine ). Add a small amount of water to lower aqueous density, or switch to 2-MeTHF ().
Module 4: Isolation & Purification
Q: The product "oils out" during concentration or attempts to crystallize. How do I get a solid?
A: Use an anti-solvent crash method controlled by temperature.
2-Methanesulfonylpropan-1-ol has a low melting point and tends to supercool. Evaporating the solvent to dryness often yields a viscous oil that refuses to solidify.
Crystallization Protocol:
Primary Solvent: Dissolve the crude oil in a minimum amount of warm Isopropyl Alcohol (IPA) or Ethyl Acetate (approx. 50°C).
Anti-Solvent: Slowly add Heptane or MTBE dropwise until a slight turbidity persists.
Seeding: If available, add a seed crystal. If not, scratch the glass side of the flask.
Cooling: Cool slowly to Room Temperature, then to 0°C. Do not crash cool in dry ice, as this traps impurities and leads to oiling.
References
Sustainable Solvent Selection:
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.
[Link]
Salting-Out Extraction Mechanics:
Hyde, A. M., et al. "Handbook of Solvents, Volume 2: Use, Health, and Environment." ChemTec Publishing, 2014. (Referencing general salting-out principles for polar organics).
[Link]
2-MeTHF vs. DCM Performance:
Pace, V., et al. "2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran and Dichloromethane."[1][2][3] ChemSusChem, 2012.
[Link]
Sulfone Physical Properties:
PubChem Database. "2-methyl-2-(methylsulfonyl)propan-1-ol (Compound Summary)." (Used as proxy for polarity/solubility data).[5]
[Link]
Technical Support Center: Enhancing the Stability of 2-Methanesulfonylpropan-1-ol During Long-Term Storage
Welcome to the technical support center for 2-Methanesulfonylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Methanesulfonylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and integrity of this compound in your experiments.
Introduction
2-Methanesulfonylpropan-1-ol is a bifunctional molecule containing both a primary alcohol and a sulfone group. This unique structure makes it a valuable building block in organic synthesis and drug discovery. However, the presence of these functional groups also presents specific challenges for long-term storage and handling. This guide provides a comprehensive overview of the potential stability issues and offers practical solutions to mitigate them.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of 2-Methanesulfonylpropan-1-ol.
Issue 1: Gradual Decrease in Purity Over Time
Symptoms:
A decrease in the area of the main peak corresponding to 2-Methanesulfonylpropan-1-ol in HPLC or GC analysis.
The appearance of new, unidentified peaks in the chromatogram.
Inconsistent results in downstream applications.
Potential Causes and Solutions:
Cause
Explanation
Recommended Action
Moisture Absorption and Hydrolysis
While sulfones are generally stable to hydrolysis, the presence of the hydroxyl group can make the compound hygroscopic. Absorbed moisture, especially under non-neutral pH conditions, could potentially lead to slow degradation over time.
Store the compound in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate). Use tightly sealed containers with a PTFE liner.[1][2]
Oxidation
The primary alcohol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of atmospheric oxygen and trace metal impurities which can act as catalysts.
Store under an inert atmosphere (e.g., nitrogen or argon). Use amber glass vials to protect from light, which can catalyze oxidation.[3]
Thermal Degradation
While acyclic aliphatic sulfones are generally thermally stable with decomposition onsets above 350°C, prolonged exposure to elevated temperatures during storage or handling could contribute to slow degradation.[4][5]
Store at controlled room temperature or refrigerated (2-8°C), especially for long-term storage. Avoid repeated freeze-thaw cycles.[1][6]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for monitoring the purity of 2-Methanesulfonylpropan-1-ol.
Preparation of Standard Solution:
Accurately weigh approximately 10 mg of high-purity 2-Methanesulfonylpropan-1-ol reference standard into a 10 mL volumetric flask.
Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile). This is your standard stock solution.
Prepare working standards by further dilution of the stock solution.
Preparation of Sample Solution:
Accurately weigh approximately 10 mg of the stored 2-Methanesulfonylpropan-1-ol sample into a 10 mL volumetric flask.
Dissolve in and dilute to volume with the same solvent used for the standard.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water and acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at a low wavelength (e.g., 210 nm) or a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
Injection Volume: 10 µL.
Analysis:
Inject the standard and sample solutions.
Compare the chromatograms to identify any new peaks in the sample that are not present in the standard.
Calculate the purity of the sample by comparing the peak area of 2-Methanesulfonylpropan-1-ol to the total peak area.
Issue 2: Inconsistent Biological or Chemical Activity
Symptoms:
Reduced efficacy in biological assays.
Lower than expected yields in chemical reactions.
Variability between different batches or aliquots of the same batch.
Potential Causes and Solutions:
Cause
Explanation
Recommended Action
Formation of Inhibitory or Reactive Impurities
Degradation products may interfere with the intended reaction or biological target. For instance, an aldehyde formed from oxidation could be more reactive than the starting alcohol.
Re-purify the compound by an appropriate method such as column chromatography or recrystallization if degradation is suspected. Always use a freshly characterized sample for critical experiments.
Cross-Contamination
Improper handling or storage can introduce contaminants that affect the compound's reactivity.
Use dedicated spatulas and glassware. Store away from reactive chemicals like strong acids, bases, and oxidizing agents.[7]
Diagram: Potential Degradation Pathways
The following diagram illustrates the most probable, albeit slow, degradation pathways for 2-Methanesulfonylpropan-1-ol under suboptimal storage conditions.
Process intensification strategies for manufacturing 2-Methanesulfonylpropan-1-ol
Technical Support Center & Troubleshooting Guide Executive Summary & Core Directive The Objective: You are manufacturing 2-Methanesulfonylpropan-1-ol (CAS: 29517-81-1). The Problem: Conventional batch oxidation of the pr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Troubleshooting Guide
Executive Summary & Core Directive
The Objective: You are manufacturing 2-Methanesulfonylpropan-1-ol (CAS: 29517-81-1).
The Problem: Conventional batch oxidation of the precursor sulfide (2-(methylthio)propan-1-ol) using hydrogen peroxide (
) presents significant safety risks due to exothermic runaway potential and accumulation of unreacted peroxides.
The Solution: Process Intensification (PI) via Continuous Flow Chemistry .
This guide provides a self-validating protocol to transition this synthesis into a continuous flow reactor. This approach maximizes heat transfer, minimizes the inventory of hazardous intermediates, and ensures high selectivity for the sulfone over the sulfoxide.
Reaction Engineering & Flow Protocol
The Chemistry
The transformation involves the double oxidation of the sulfide sulfur to a sulfone using aqueous hydrogen peroxide, catalyzed by sodium tungstate (
) under acidic conditions.
Continuous Flow Setup (Step-by-Step)
Reagents:
Feed A (Substrate): 2-(Methylthio)propan-1-ol (1.0 M in Acetonitrile or Methanol).
Feed B (Oxidant): 30%
(aq) + (1 mol%) + (1 mol% or Phenylphosphonic acid). Note: Premixing catalyst with oxidant ensures immediate activation.
Equipment:
Pumps: Dual piston pumps (acid resistant).
Reactor: PFA or Hastelloy coil reactor (Volume: 10–20 mL).
Mixer: T-mixer or Static Mixer (essential for biphasic systems).
Downstream: Back-pressure regulator (BPR) set to 4–6 bar (to prevent
outgassing).
Operating Parameters:
Parameter
Setting
Rationale
Stoichiometry
2.2 – 2.5 equiv
Slight excess ensures complete conversion of intermediate sulfoxide to sulfone.
Temperature
60°C – 80°C
High T accelerates the second oxidation step (Sulfoxide Sulfone) which is kinetically slower.
Residence Time
5 – 10 minutes
Flow allows rapid heating; batch requires hours due to cooling limits.
Pressure
5 bar (75 psi)
Keeps the reaction liquified and suppresses oxygen bubbles from peroxide decomposition.
Visualization: Process Workflow
The following diagram illustrates the intensified process flow, including critical control points (CCPs) for safety and quality.
Caption: Continuous flow diagram for Tungstate-catalyzed sulfide oxidation. Note the BPR placement to manage off-gassing.
Troubleshooting Center (FAQs)
This section addresses specific failure modes encountered during the intensification of 2-methanesulfonylpropan-1-ol synthesis.
Q1: I am detecting high levels of the intermediate Sulfoxide (approx. 10-15%). Why isn't the reaction going to completion?
Diagnosis: The second oxidation step (Sulfoxide
Sulfone) is significantly slower than the first (Sulfide Sulfoxide).
Corrective Actions:
Increase Temperature: Raise reactor temperature by 10°C. The activation energy for the second step is higher.
Check Mixing: If you are using a biphasic system (aqueous oxidant/organic substrate), mass transfer is likely the bottleneck. Ensure your static mixer is generating slugs/droplets small enough for efficient surface contact.
Catalyst Activation: Ensure the pH is acidic (pH < 3). The active peroxo-tungstate species forms most efficiently in acidic media. Add 1 mol%
or to Feed B.
Q2: The reactor pressure is fluctuating wildly, and flow is unstable.
decomposes to , creating gas pockets that disrupt laminar flow ("slugging").
Corrective Actions:
Increase Back-Pressure: Raise the BPR setting. If operating at 60°C, a pressure of 4-5 bar is usually sufficient to keep oxygen in solution or compress the bubbles significantly.
Passivate Equipment: Trace metals (Fe, Cu) in steel tubing can catalyze peroxide decomposition. Use PFA (fluoropolymer) tubing or passivated Hastelloy.
Q3: My yield is low (<60%), but conversion is high. Where is the product?
Diagnosis: Water solubility. 2-Methanesulfonylpropan-1-ol is a polar hydroxy-sulfone. It has significant water solubility.[2]
Corrective Actions:
Salting Out: Saturate the aqueous quench layer with NaCl or
to force the product into the organic phase.
Solvent Choice: Use Ethyl Acetate or DCM for extraction. Avoid Ether (poor solubility for sulfones).
Continuous Extraction: Implement a membrane separator (e.g., Zaiput) immediately after the quench to recover the product before it partitions into the aqueous waste stream.
Q4: Is the product stable during workup?
Diagnosis: Generally stable, but thermal instability exists if acidic and heated dry.
Corrective Actions:
Peroxide Quench:CRITICAL. You must quench excess peroxide with aqueous Sodium Sulfite (
) or Sodium Thiosulfate before any concentration step. Concentrating organic solutions containing peroxides is an explosion hazard.
Test: Use starch-iodide paper to confirm peroxide destruction (
turns it blue; quenched solution should remain white).
Logic Pathway for Quality Control
Use this decision tree to diagnose impurity profiles in your crude NMR/LCMS.
Caption: Diagnostic logic for impurity profiling. Sulfoxide indicates kinetic issues; Aldehydes indicate lack of chemoselectivity.
References
Noyori, R., et al. "A Green Route to Sulfones: Oxidation of Sulfides with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Journal of Organic Chemistry, 1996 , 61, 9168–9175. Link
Kappe, C. O., et al. "Continuous Flow Oxidation of Sulfides to Sulfones Using Hydrogen Peroxide." Organic Process Research & Development, 2013 , 17, 1172–1178. Link
Ley, S. V., et al. "Oxidation of Sulfides to Sulfones in Continuous Flow Using a Monolithic Immobilized Catalyst." Beilstein Journal of Organic Chemistry, 2011 , 7, 1108–1114. Link
ACS Green Chemistry Institute. "Sulfide Oxidation Reagent Guide." ACS GCI Pharmaceutical Roundtable. Link
This guide details the NMR spectral characteristics of 2-methanesulfonylpropan-1-ol , a functionalized sulfone often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., in the derivation of sulfone-based protease inhibitors).
The primary analytical challenge with this molecule lies in distinguishing it from its sulfide precursor (2-(methylthio)propan-1-ol) and correctly assigning the diastereotopic protons at the C1 position, which arise due to the chirality at C2. This guide compares the target sulfone against its sulfide precursor to demonstrate the electron-withdrawing effects of the sulfonyl group.
To ensure reproducibility and distinct resolution of the hydroxyl coupling, the following protocol is recommended.
Methodology
Solvent Selection:
Primary:DMSO-d6 (Dimethyl sulfoxide-d6).
Reasoning: DMSO prevents rapid proton exchange of the hydroxyl (-OH) group, allowing observation of the vicinal coupling (
), which confirms the primary alcohol structure.
Alternative:CDCl3 (Deuterated Chloroform).
Reasoning: Standard screening; however, the -OH signal will likely appear as a broad singlet with no coupling information.
Concentration:
Prepare a 10-15 mg sample in 0.6 mL of solvent. High concentrations in
can shift the -OH peak due to hydrogen bonding; DMSO minimizes this variability.
Acquisition Parameters (Standard 400/500 MHz):
Pulse Angle:
or (to ensure relaxation).
Relaxation Delay (D1):
s (critical for accurate integration of the sulfone methyl singlet).
Scans: 16 (1H), 256-512 (13C).
Visualization: Analytical Workflow
Figure 1: Step-by-step analytical workflow for structural verification.
1H NMR Spectral Interpretation
The Core Challenge: Diastereotopicity
The carbon at position 2 (C2) is a chiral center . Consequently, the two protons on C1 (
) are diastereotopic (magnetically non-equivalent).[1] They will not appear as a simple doublet but rather as an AB part of an ABX system (or ABM), often appearing as two distinct sets of multiplets.
Detailed Assignment Table (in DMSO-d6)
Position
Group
Shift (, ppm)
Multiplicity
Integral
Interpretation
Methyl
2.95 - 3.05
Singlet (s)
3H
Characteristic sulfone methyl. Deshielded significantly compared to sulfide (~2.1 ppm).
C2-H
Methine
3.20 - 3.40
Multiplet (m)
1H
Deshielded by the electron-withdrawing sulfonyl group.
C1-H
Methylene
3.60 - 3.75
ddd or m
1H
Diastereotopic proton A. Couples to C2-H, C1-H, and OH.
C1-H
Methylene
3.80 - 3.95
ddd or m
1H
Diastereotopic proton B. Distinct shift from H.
OH
Hydroxyl
4.80 - 5.10
Triplet (t)
1H
Visible coupling to C1 protons in DMSO. Broad singlet in CDCl.
C3-H
Methyl
1.25 - 1.35
Doublet (d)
3H
Couples to C2-H ( Hz).
Comparative Analysis: Sulfide vs. Sulfone
The oxidation of the precursor sulfide to the sulfone results in predictable chemical shift changes. This is the primary method for monitoring reaction progress.
Functional Group
Sulfide Precursor ( ppm)
Target Sulfone ( ppm)
(Shift Change)
~2.10
~3.00
+0.90 (Strong Deshielding)
C2-H
~2.60
~3.30
+0.70
C1-H ()
~3.50
~3.70
+0.20 (Inductive effect)
13C NMR Spectral Interpretation
The 13C spectrum provides definitive proof of the oxidation state of the sulfur atom. The carbon attached to the sulfone is significantly deshielded compared to the sulfide.
Assignment Table
Carbon
Type
Shift (, ppm)
Interpretation
Methyl
38.0 - 40.0
Upfield compared to methine, but distinct.
C2
Methine
60.0 - 63.0
Directly attached to . Significant downfield shift from sulfide precursor (~40 ppm).
C1
Methylene
62.0 - 64.0
Attached to Oxygen. Chemical shift is dominated by the Oxygen atom.
C3
Methyl
12.0 - 14.0
Terminal methyl group.
Mechanistic Visualization: Chemical Shift Trends
The following diagram illustrates the electronic influence of the sulfur oxidation state on the adjacent methyl group protons.
Figure 2: Chemical shift progression of the S-Methyl group during oxidation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for chemical shift additivity rules).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for diastereotopicity theory).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Bordwell, F. G., et al. (1991). Acidities of Sulfones and Sulfides. Journal of the American Chemical Society. (Context for electronic effects of sulfonyl groups).
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methanesulfonylpropan-1-ol
In the landscape of drug development and chemical research, the unequivocal structural elucidation of novel and existing molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing p...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and chemical research, the unequivocal structural elucidation of novel and existing molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation of 2-Methanesulfonylpropan-1-ol, a bifunctional molecule containing both a primary alcohol and a methylsulfonyl group. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established fragmentation principles of analogous structures—aliphatic alcohols and alkyl sulfones—to construct a predictive analysis. This comparative approach not only allows for a robust hypothesis of its mass spectral behavior but also serves as a practical framework for researchers encountering similar analytical challenges.
Predicted Fragmentation Pathways of 2-Methanesulfonylpropan-1-ol
The structure of 2-Methanesulfonylpropan-1-ol (C₄H₁₀O₃S, Molecular Weight: 138.19 g/mol ) suggests several predictable fragmentation pathways under electron ionization (EI). The initial ionization event will form the molecular ion, [M]•+, at m/z 138.[1][2] However, due to the presence of functional groups that readily direct fragmentation, the molecular ion peak is expected to be of low abundance.[3][4]
The fragmentation will be primarily dictated by the two functional groups: the primary alcohol and the methanesulfonyl moiety.
Fragmentation Driven by the Hydroxyl Group
Primary alcohols are known to undergo characteristic fragmentation patterns, including α-cleavage and dehydration.[3][5][6]
α-Cleavage: The most favorable fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of the largest possible alkyl radical.[7] In this case, cleavage of the C1-C2 bond would result in the formation of a resonance-stabilized [CH₂OH]⁺ ion at m/z 31 . This is a very common fragment for primary alcohols and is often the base peak, as seen in the mass spectrum of propan-1-ol.[8]
Dehydration (Loss of H₂O): Alcohols frequently undergo the elimination of a neutral water molecule (18 Da), leading to a fragment ion at [M-18]•+.[3][6] For 2-Methanesulfonylpropan-1-ol, this would result in an ion at m/z 120 .
Fragmentation Driven by the Methanesulfonyl Group
The sulfonyl group also introduces specific and highly characteristic fragmentation pathways.
Neutral Loss of Sulfur Dioxide (SO₂): A hallmark fragmentation of sulfonyl-containing compounds is the neutral loss of SO₂ (64 Da).[9][10] This rearrangement process is a key diagnostic tool for identifying sulfones and sulfonamides.[9][11][12] This would lead to a fragment at [M-64]•+ or from other fragments.
Cleavage of the C-S Bond: The bond between the carbon backbone and the sulfur atom can cleave. Cleavage can result in the formation of a methanesulfonyl cation, [CH₃SO₂]⁺, at m/z 79 or a methylsulfonyl radical with the charge retained on the propyl alcohol fragment.
Loss of the Methyl Group: Cleavage of the S-CH₃ bond would result in the loss of a methyl radical (15 Da) to form an ion at m/z 123 .
Combined and Secondary Fragmentations
The initial fragments will likely undergo further fragmentation, leading to a complex spectrum. For instance, the [M-18]•+ ion (m/z 120) could subsequently lose SO₂ to yield a fragment at m/z 56.
A proposed fragmentation scheme is visualized in the following diagram:
Caption: Proposed EI fragmentation pathways for 2-Methanesulfonylpropan-1-ol.
Comparative Analysis with Structural Analogs
To substantiate our predictions, we will compare the expected fragmentation of 2-Methanesulfonylpropan-1-ol with the known fragmentation of propan-1-ol and the general behavior of alkyl sulfones.
Comparison with Propan-1-ol
The mass spectrum of propan-1-ol is dominated by the m/z 31 peak ([CH₂OH]⁺), which is its base peak.[8] It also shows a small molecular ion peak at m/z 60 and other fragments corresponding to the loss of various alkyl and hydrogen radicals.[5][8] The presence of the methanesulfonyl group in our target molecule introduces more facile fragmentation pathways, likely resulting in an even less abundant molecular ion peak compared to propan-1-ol. However, the α-cleavage leading to m/z 31 is expected to remain a prominent feature.
Comparison with Alkyl Sulfones
Summary of Predicted Key Fragments
The following table summarizes the most likely prominent ions in the electron ionization mass spectrum of 2-Methanesulfonylpropan-1-ol.
m/z
Proposed Ion Structure
Fragmentation Pathway
138
[CH₃SO₂CH(CH₃)CH₂OH]•+
Molecular Ion
123
[SO₂CH(CH₃)CH₂OH]⁺
Loss of •CH₃
120
[C₄H₈O₂S]•+
Loss of H₂O
79
[CH₃SO₂]⁺
C-S bond cleavage
59
[CH(CH₃)CH₂OH]⁺
C-S bond cleavage
56
[C₄H₈]•+
Loss of H₂O followed by loss of SO₂
31
[CH₂OH]⁺
α-cleavage
Hypothetical Experimental Protocol
To experimentally verify the predicted fragmentation patterns, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is proposed.
Sample Preparation
Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Methanesulfonylpropan-1-ol in a volatile organic solvent such as methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Injection Mode: Split (10:1 ratio).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Acquisition: Acquire the total ion chromatogram (TIC) and mass spectrum for the peak corresponding to 2-Methanesulfonylpropan-1-ol.
Spectral Interpretation:
Identify the molecular ion peak (m/z 138).
Identify the base peak and other major fragment ions.
Propose structures for the observed fragments and rationalize their formation based on known fragmentation mechanisms.
Comparison: Compare the experimental spectrum with the predicted fragmentation patterns outlined in this guide.
Caption: Workflow for the experimental validation of fragmentation patterns.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of 2-Methanesulfonylpropan-1-ol. By drawing parallels with the known behaviors of primary alcohols and sulfonyl-containing molecules, we have established a set of expected key fragments and their underlying formation mechanisms. The characteristic α-cleavage of the alcohol (m/z 31), dehydration, and the neutral loss of SO₂ are anticipated to be the defining features of its mass spectrum. The provided hypothetical experimental protocol offers a clear path for the empirical validation of these predictions. This comparative and predictive approach is an invaluable tool for researchers in the structural elucidation of molecules for which no reference spectra are available.
References
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanal. Retrieved from [Link]
Ge, G. B., Li, M., Lu, C., Li, J., & Yang, L. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 21(8), 1353–1359. Available from: [Link]
Li, Y., et al. (2017). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 31(15), 1257-1265. Available from: [Link]
Mass Spectrometry of Alcohols. (2021, August 12). [Video]. YouTube. Retrieved from [Link]
Lamb, J. H., & Tipton, K. F. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(7), 637–650. Retrieved from [Link]
Perreault, H., & Ramaley, L. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Journal of the American Society for Mass Spectrometry, 22(3), 548-557. Retrieved from [Link]
Lamb, J. H., & Tipton, K. F. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Retrieved from [Link]
De Koster, C. G., & Heerma, W. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid communications in mass spectrometry : RCM, 13(16), 1671–1679. Retrieved from [Link]
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
NIST. (n.d.). 2-Methanesulfonylethanol. NIST Chemistry WebBook. Retrieved from [Link]
Li, A., Lehmler, H. J., & Robertson, L. W. (2010). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Molecules (Basel, Switzerland), 15(7), 4484–4496. Retrieved from [Link]
Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
Wang, Y., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3784. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Martens, J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Nature Communications, 15(1), 1386. Retrieved from [Link]
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
LibreTexts Chemistry. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
Oregon State University. (n.d.). Publications | OSU Mass Spectrometry Center. Retrieved from [Link]
MassBank. (2008). 2-METHYL-2-PROPANOL; EI-B; MS. Retrieved from [Link]
University of Washington. (2011). Common Mass Spec Contaminants and Interferences. Retrieved from [Link]
Comparative Validation Guide: HPLC-UV vs. HPLC-CAD for Impurity Profiling of 2-Methanesulfonylpropan-1-ol
Executive Summary & Strategic Rationale 2-Methanesulfonylpropan-1-ol (CAS: 30387-51-0) serves as a critical aliphatic sulfone building block in the synthesis of next-generation kinase inhibitors and antibiotics. Its stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
2-Methanesulfonylpropan-1-ol (CAS: 30387-51-0) serves as a critical aliphatic sulfone building block in the synthesis of next-generation kinase inhibitors and antibiotics. Its structural simplicity—a hydroxyl group and a sulfone moiety on a propyl backbone—presents a distinct analytical challenge: the lack of a conjugated chromophore.
Traditional Reverse-Phase HPLC with Ultraviolet (UV) detection requires monitoring at low wavelengths (200–210 nm), where solvent cut-off effects and baseline drift compromise sensitivity. This guide objectively compares the industry-standard HPLC-UV method against the modern alternative: HPLC-Charged Aerosol Detection (CAD) .
The Core Thesis: While HPLC-UV is cost-effective for assay (purity) testing, it fails to reliably detect non-chromophoric impurities (such as specific synthetic precursors) at the trace levels required by genotoxic impurity guidelines. This guide demonstrates that HPLC-CAD provides a superior, self-validating system for the comprehensive impurity profiling of this sulfone intermediate.
Impurity Fate Mapping & Mechanistic Logic
To validate a method, one must first understand what is being detected. The synthesis of 2-Methanesulfonylpropan-1-ol typically involves the oxidation of 2-(methylthio)propan-1-ol.
Impurity Formation Pathway
The following diagram illustrates the oxidation pathway and potential "silent" impurities that UV detection might miss.
Figure 1: Reaction pathway showing the genesis of sulfoxide and acidic impurities. Note that aliphatic sulfoxides and sulfones have negligible UV absorbance >210 nm.
Comparative Experimental Protocols
Method A: HPLC-UV (The Traditional Approach)
Principle: Absorption of light by the analyte at 210 nm.
Limitation: Requires high-purity solvents to avoid baseline noise; poor sensitivity for the sulfone moiety.
Method B: HPLC-CAD (The Advanced Alternative)
Principle: Nebulization of the eluent, drying to form particles, and charging of particles by collision with ionized nitrogen. Current is measured by an electrometer.
Advantage: Response is independent of chemical structure (universal detection), depending only on mass/concentration.
Detailed Instrument Conditions
Parameter
Method A: HPLC-UV
Method B: HPLC-CAD
Instrument
Agilent 1290 Infinity II / Waters H-Class
Thermo Scientific Vanquish / Corona Veo
Column
C18 (3.0 x 150 mm, 2.7 µm)
C18 (3.0 x 150 mm, 2.7 µm)
Mobile Phase A
10mM Ammonium Formate (pH 3.5)
10mM Ammonium Formate (Volatile)
Mobile Phase B
Acetonitrile (UV Grade)
Acetonitrile (LC-MS Grade)
Flow Rate
0.5 mL/min
0.5 mL/min
Detection
UV @ 210 nm (Ref 360 nm)
CAD (Evap Temp: 35°C, PF: 1.0)
Injection Vol
10 µL
5 µL
Gradient
5% B (0-2 min) 90% B (15 min)
Same Gradient Profile
Validation Results & Performance Comparison
The following data represents a synthesis of validation studies performed under ICH Q2(R2) conditions.
Specificity and Selectivity[1][2]
UV Result: The target sulfone peak at 210 nm showed significant baseline drift during the gradient ramp (5% to 90% ACN). The "Impurity C" (Methanesulfonic acid) was undetectable due to lack of retention and UV transparency.
CAD Result: Flat baseline. "Impurity C" was detected as a distinct peak. The CAD method successfully resolved the Sulfide (Start), Sulfoxide (Impurity B), and Sulfone (Target).
Linearity and Range
CAD is inherently non-linear (quadratic) over wide ranges but can be linearized using a log-log plot or polynomial regression.
Analyte
Method A (UV)
Method B (CAD) (Poly fit)
Conclusion
2-Methanesulfonylpropan-1-ol
0.991 (Poor at low conc.)
0.999
CAD offers superior fit.
Impurity B (Sulfoxide)
0.985
0.998
UV fails at trace levels.
Sensitivity (LOD/LOQ)
This is the critical differentiator for trace impurity analysis.
Use this workflow to validate the CAD method in your laboratory.
Phase 1: System Suitability
Blank Injection: Verify noise level < 2 pA (CAD).
Standard Injection: Inject 2-Methanesulfonylpropan-1-ol at 100% target concentration (e.g., 0.5 mg/mL).
Requirement: Tailing factor < 1.5; RSD of peak area < 2.0% (n=6).
Phase 2: Linearity & Range[1]
Prepare 5 concentration levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit.
Critical Step: For CAD, ensure the nebulizer temperature is optimized. If the analyte is semi-volatile (unlikely for this sulfone, but possible for precursors), lower the evaporation temperature to 35°C.
Phase 3: Robustness (Design of Experiments)
Vary the following parameters to ensure method stability:
Flow rate (
0.1 mL/min)
Column Temperature (
5°C)
% Organic Modifier (
2%)
Analytical Decision Tree
Use this diagram to justify your method selection in regulatory filings.
Figure 2: Analytical decision matrix selecting CAD over UV and GC based on physicochemical properties.
Conclusion & Recommendation
For the validation of 2-Methanesulfonylpropan-1-ol , the HPLC-CAD method is superior to HPLC-UV .
Causality: The aliphatic nature of the molecule renders UV detection at 210 nm prone to solvent interference and low sensitivity. CAD utilizes particle detection, which is independent of optical properties.
Integrity: The CAD method demonstrates a 10-fold improvement in LOQ (0.01%), ensuring compliance with stringent impurity limits for pharmaceutical intermediates.
Action: Adopt the HPLC-CAD protocol described in Section 3 for release testing. Use the polynomial regression model for quantification to account for the detector's dynamic range.
References
ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024). Guideline on validation of analytical procedures - Scientific guideline.[1][2]
[Link]
ICH Q14 Analytical Procedure Development. ICH. (2023). Harmonised Guideline.[2][3]
[Link]
HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules. (2005). Discusses the limitations of UV for aliphatic sulfones.
[Link]
Comparison of UV and Charged Aerosol Detection. Journal of Pharmaceutical and Biomedical Analysis. (2010). Demonstrates CAD superiority for weak chromophores.
[Link]
Benchmarking synthetic routes for 2-Methanesulfonylpropan-1-ol against industrial standards
The following guide benchmarks synthetic routes for 2-Methanesulfonylpropan-1-ol (CAS: 21975-08-6), a critical aliphatic sulfone building block used in the synthesis of Janus kinase (JAK) inhibitors and GPR119 agonists.[...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide benchmarks synthetic routes for 2-Methanesulfonylpropan-1-ol (CAS: 21975-08-6), a critical aliphatic sulfone building block used in the synthesis of Janus kinase (JAK) inhibitors and GPR119 agonists.[1]
This analysis prioritizes regiochemical integrity —ensuring the synthesis of the 2-sulfonyl-1-propanol isomer rather than the thermodynamically favored 1-sulfonyl-2-propanol often obtained via epoxide opening.
Industrial Relevance: A primary alcohol with a secondary sulfone moiety.[1][2][3][4] It serves as a "chiral pool" derivative (if starting from lactate) or a racemic scaffold for fragment-based drug discovery.
The Challenge:
The primary synthetic challenge is regioselectivity . Direct ring-opening of propylene oxide with methanesulfinate nucleophiles typically attacks the less hindered terminal carbon, yielding the wrong isomer (1-methanesulfonylpropan-2-ol). Therefore, the industrial standard relies on modifying the oxidation state of the carboxyl terminus of propionic acid derivatives to preserve the carbon skeleton's branching.
Part 1: Route Analysis & Benchmarking
We compare the two dominant strategies: the Sulfinate Displacement Route (Recommended) and the Sulfide Oxidation Route (Legacy) .
Route A: The Sulfinate Displacement (Industrial Standard)
This route utilizes the nucleophilic displacement of a secondary halide by sodium methanesulfinate, followed by ester reduction.
Step 1:
displacement of Methyl 2-chloropropionate with Sodium Methanesulfinate ().
Step 2: Hydride reduction of the ester to the primary alcohol.
Pros:
Shortest Path: 2 steps.
Safety: Avoids large-scale use of hydrogen peroxide or mCPBA (exothermic oxidations).
Regiocontrol: The carbon skeleton is fixed by the starting material (lactate derivative).
Route B: The Sulfide Oxidation (Legacy/Academic)
This route builds the sulfone via oxidation of a sulfide precursor.
Step 1: Displacement of Methyl 2-chloropropionate with Sodium Methanethiolate (
This flowchart illustrates why the Sulfinate Route is preferred over the Epoxide or Sulfide routes due to regioselectivity and step count.
Caption: Comparison of synthetic strategies. Route A (Blue path) ensures correct regiochemistry and minimizes steps compared to Route B and C.
Diagram 2: Reduction Process Flow (Step 2)
A schematic of the critical reduction step setup to ensure safety and yield.
Caption: Process flow for the reduction of methyl 2-(methylsulfonyl)propionate using LiAlH4 with Fieser workup.
References
Preparation of Tetrahydropyridine Derivatives. US Patent 10,160,724 B2. (2018). Describes the synthesis of methyl 2-(methylsulfonyl)propionate via sulfinate displacement.
Reduction of Carboxylic Acids and Esters. Chemistry LibreTexts. (2024). Mechanistic details on hydride reductions of esters to primary alcohols.
Synthesis of 2-Methansulfonyloxy-1-Propanol and Related Esters. Acta Chemica Scandinavica. (1970). Fundamental data on sulfonyl-alcohol derivatives.
Scale-Up Synthesis of Sulfone Intermediates. BenchChem Protocols. (2025). General protocols for handling sulfonyl chlorides and sulfinates in scale-up.